molecular formula C13H18O2 B3135966 4-methyl-4-(4-methylphenyl)pentanoic Acid CAS No. 40663-79-4

4-methyl-4-(4-methylphenyl)pentanoic Acid

Cat. No.: B3135966
CAS No.: 40663-79-4
M. Wt: 206.28 g/mol
InChI Key: VQEPPIPPMVKOMN-UHFFFAOYSA-N
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Description

4-methyl-4-(4-methylphenyl)pentanoic Acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-(4-methylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)13(2,3)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEPPIPPMVKOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292376
Record name γ,γ,4-Trimethylbenzenebutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40663-79-4
Record name γ,γ,4-Trimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40663-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ,γ,4-Trimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

4-methyl-4-(4-methylphenyl)pentanoic acid (CAS No. 40663-79-4) is a carboxylic acid derivative with a unique structural motif, featuring a quaternary carbon center attached to both a tolyl group and a pentanoic acid chain.[1][2] This structure suggests potential applications as a pharmaceutical intermediate or a building block in fine chemical synthesis.[1] A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide provides a comprehensive, multi-technique approach to the structural elucidation and analytical characterization of this compound, grounded in established spectroscopic and chromatographic principles. While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will present a robust framework based on predictive analysis and data from closely related analogs, empowering researchers to confidently characterize this molecule.

Core Analytical Strategy: A Multi-Pronged Approach

A definitive structural analysis of an organic molecule necessitates a synergistic approach, where each technique provides a unique piece of the structural puzzle. No single method is sufficient on its own. Our strategy integrates Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for identifying functional groups, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and Chromatography for separation and purity assessment. This self-validating system ensures a high degree of confidence in the final structural assignment.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation Purity Purity & Separation MW Molecular Weight & Formula Purity->MW Informs MS Conclusion Definitive Structure of This compound Purity->Conclusion Purity Confirmed FG Functional Group Identification MW->FG Context for IR CH_Framework Carbon-Hydrogen Framework FG->CH_Framework Confirms NMR Connectivity Atom Connectivity & 2D Structure CH_Framework->Connectivity Builds structure Connectivity->Conclusion

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal eight distinct signals, corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Broad Singlet1HH -O-C=OThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O.
~7.25Doublet2HAr-H (ortho to alkyl)Protons on the aromatic ring ortho to the quaternary carbon are deshielded by the ring current and will be split by the meta protons.
~7.15Doublet2HAr-H (meta to alkyl)Protons on the aromatic ring meta to the quaternary carbon will be split by the ortho protons.
~2.35Singlet3HAr-CHThe methyl group attached to the aromatic ring is a characteristic singlet in this region.
~2.20Triplet2H-CH ₂-COOHThese protons are alpha to the carbonyl group, which deshields them. They are split by the adjacent methylene group.
~1.90Triplet2H-CH ₂-CH₂-These protons are beta to the carbonyl and are split by the alpha methylene group.
~1.30Singlet6HC(Ar)(CH ₃)₂The two methyl groups on the quaternary carbon are equivalent and, having no adjacent protons, appear as a strong singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. Due to the molecule's symmetry, 10 distinct carbon signals are predicted.[3]

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~179QuaternaryC =OThe carbonyl carbon of a carboxylic acid is highly deshielded.
~145QuaternaryAr-C (ipso, alkyl)The aromatic carbon attached to the pentanoic acid chain.
~136QuaternaryAr-C (ipso, methyl)The aromatic carbon attached to the methyl group.
~129TertiaryAr-C H (meta)Aromatic CH carbons.
~126TertiaryAr-C H (ortho)Aromatic CH carbons.
~45QuaternaryC (Ar)(CH₃)₂The quaternary aliphatic carbon, deshielded by the aromatic ring.
~38Secondary-C H₂-CH₂-Aliphatic methylene carbon.
~30Secondary-C H₂-COOHAliphatic methylene carbon alpha to the carbonyl.
~29PrimaryC(Ar)(C H₃)₂The two equivalent methyl carbons on the quaternary center.
~21PrimaryAr-C H₃The methyl carbon on the aromatic ring.
Experimental Protocol
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to link protons to their directly attached carbons and to carbons further away, respectively.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.[5]

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
2500-3300O-H stretch (carboxylic acid)BroadThe very broad and strong absorption in this region is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
~2960C-H stretch (aliphatic)StrongStretching vibrations of the methyl and methylene groups.
~3030C-H stretch (aromatic)MediumStretching vibrations of the C-H bonds on the aromatic ring.[7]
~1710C=O stretch (carboxylic acid)Very Strong, SharpThis is one of the most prominent peaks in the spectrum, indicative of the carbonyl group in a saturated carboxylic acid.[5]
1600, 1480C=C stretch (aromatic)Medium-WeakThese absorptions are characteristic of the carbon-carbon stretching within the aromatic ring.
~1410O-H bendMediumIn-plane bending of the carboxylic acid O-H group.
~1250C-O stretchStrongStretching of the C-O single bond in the carboxylic acid.
Experimental Protocol
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Interpretation: The presence of the very broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ would provide conclusive evidence for the carboxylic acid functional group.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues. For this molecule, Electron Ionization (EI) would likely induce characteristic fragmentation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): m/z = 208. This corresponds to the molecular weight of C₁₂H₁₆O₂. The peak may be of moderate to low intensity due to facile fragmentation.

  • Key Fragments: The fragmentation of carboxylic acids is well-documented.[9] The structure of this compound suggests several likely fragmentation pathways.

G cluster_0 Fragmentation Pathways mol [C₁₂H₁₆O₂]⁺• m/z = 208 (Molecular Ion) frag1 [C₁₁H₁₅O]⁺ m/z = 163 (Loss of -COOH) mol->frag1 - •COOH (45) frag2 [C₉H₁₁]⁺ m/z = 119 (Benzylic cleavage) mol->frag2 - C₃H₅O₂• (73) frag3 [C₈H₉]⁺ m/z = 105 (Loss of -CH₃ from frag2) frag2->frag3 - •CH₃ (15) frag4 [C₇H₇]⁺ m/z = 91 (Tropylium ion) frag2->frag4 - C₂H₄ (28)

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Key Fragments:

  • m/z 163: Loss of the carboxyl radical (•COOH, 45 Da) is a common fragmentation for carboxylic acids.[10][11]

  • m/z 119: This would be a very significant peak, resulting from the cleavage of the C-C bond beta to the aromatic ring, yielding a stable benzylic carbocation, [CH₃-C₆H₄-C(CH₃)₂]⁺.

  • m/z 105: Subsequent loss of a methyl group from the m/z 119 fragment.

  • m/z 91: A common rearrangement to the very stable tropylium ion is also possible.

Experimental Protocol
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) in negative mode ([M-H]⁻ at m/z 207) would be ideal.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would allow for the determination of the exact mass, confirming the elemental formula of C₁₂H₁₆O₂.

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for analyzing carboxylic acids.[12]

    • Column: A C18 column is a standard choice.

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.[12]

    • Detection: UV detection at ~210 nm would be effective due to the absorbance of the carboxylic acid and the aromatic ring.[9]

  • Gas Chromatography (GC): Due to the low volatility and polar nature of carboxylic acids, derivatization is often required for GC analysis to prevent peak tailing.

    • Derivatization: Esterification to the methyl or ethyl ester is a common strategy.

    • Analysis: The resulting more volatile ester can then be analyzed on a standard non-polar GC column.

Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is achieved through the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Finally, chromatography ensures the purity of the analyzed sample. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently and accurately characterize the chemical structure of this compound, paving the way for its further study and application.

References

  • ResearchGate. 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChemLite. 4-(4-methylphenyl)pentanoic acid (C12H16O2). [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Michigan State University Department of Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Stenutz. 4-(4-methylphenyl)pentanoic acid. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-. [Link]

  • Thompson Rivers University. ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. How to Interpret An Infrared Spectrum. [Link]

  • World Journal of Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. [Link]

  • Physics & Maths Tutor. Infrared Spectroscopy 4 MS. [Link]

  • SIELC Technologies. Pentanoic acid, 4-methylphenyl ester. [Link]

Sources

Potential biological activity of 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and potential biological activity of 4-methyl-4-(4-methylphenyl)pentanoic acid . This compound, structurally characterized by a gem-dimethyl group at the benzylic position and a pentanoic acid tail, represents a significant scaffold in the study of nuclear receptor ligands (PPAR/RXR) and bisabolane sesquiterpenoid metabolites.

Executive Summary

This compound (also referred to as 4-(p-tolyl)-4-methylvaleric acid ) is a synthetic aryl-alkanoic acid derivative. While not a marketed pharmaceutical itself, its structural pharmacophore—combining a lipophilic gem-dimethyl-substituted aromatic ring with a carboxylic acid tail—is highly relevant to medicinal chemistry . It serves as a key intermediate in the synthesis of bisabolane sesquiterpenes (e.g., ar-turmerone analogs) and mimics the ligand-binding domains of Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) . This guide explores its synthesis, structure-activity relationships (SAR), and experimental protocols for biological evaluation.

Chemical Identity & Physicochemical Properties[1][2]

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-(p-Tolyl)-4-methylvaleric acid; 4,4-Dimethyl-4-(p-tolyl)butyric acid (non-standard)
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
SMILES CC1=CC=C(C=C1)C(C)(C)CCC(=O)O
LogP (Predicted) ~3.4
pKa (Predicted) ~4.8 (Carboxylic acid)
Key Structural Features Gem-dimethyl group (steric bulk), p-Tolyl ring (lipophilicity), Carboxyl tail (ionic interaction)
Structural Significance

The gem-dimethyl group at the C4 position creates a quaternary carbon that restricts conformational flexibility, often enhancing binding affinity to hydrophobic pockets in nuclear receptors. The p-tolyl moiety provides specific hydrophobic interactions, while the pentanoic acid chain mimics fatty acid substrates, a common feature in PPAR agonists like gemfibrozil (though gemfibrozil uses a phenoxy-ether linker).

Synthesis & Production

The most robust synthesis involves the Friedel-Crafts alkylation of toluene with a lactone precursor. This method ensures regioselectivity for the para position due to the steric bulk of the incoming electrophile.

Synthetic Pathway (Graphviz Diagram)

Synthesis cluster_conditions Reaction Conditions Toluene Toluene (Starting Material) Intermediate Tertiary Carbocation (Electrophile) Toluene->Intermediate AlCl3 / 0-5°C Lactone 5,5-Dimethyl-dihydro-furan-2-one (γ,γ-Dimethyl-γ-butyrolactone) Lactone->Intermediate Lewis Acid Activation Product This compound (Target) Intermediate->Product Electrophilic Aromatic Substitution (Para-selective) Solvent: CH2Cl2 or Excess Toluene Solvent: CH2Cl2 or Excess Toluene Catalyst: AlCl3 (Aluminum Chloride) Catalyst: AlCl3 (Aluminum Chloride) Quench: Ice/HCl Quench: Ice/HCl

Caption: Friedel-Crafts alkylation pathway for the synthesis of this compound.

Detailed Protocol
  • Reagents: Toluene (excess, acts as solvent/reactant), 5,5-dimethyl-dihydro-furan-2-one (1.0 eq), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Setup: Flame-dried 3-neck round bottom flask under nitrogen atmosphere.

  • Procedure:

    • Cool toluene to 0°C in an ice bath.

    • Add

      
       portion-wise to form a slurry.
      
    • Add the lactone dropwise over 30 minutes, maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours. (Monitoring by TLC/GC-MS is critical).

    • Quench: Pour the reaction mixture slowly onto crushed ice/conc. HCl.

    • Workup: Extract with ethyl acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from hexane/ethyl acetate or column chromatography (SiO2, Hexane:EtOAc 9:1).

Potential Biological Activity (SAR Analysis)

Based on its pharmacophore, this compound is predicted to exhibit activity in the following domains:

Nuclear Receptor Modulation (PPAR/RXR)

The structure strongly resembles the "acid head + hydrophobic tail" motif of PPAR agonists (fibrates) and Retinoid X Receptor (RXR) ligands (e.g., bexarotene analogs).

  • PPAR

    
     (Peroxisome Proliferator-Activated Receptor Alpha):  The carboxylic acid can form hydrogen bonds with the receptor's Ser/Tyr residues, while the p-tolyl-gem-dimethyl group fits the hydrophobic pocket. Potential utility in lipid metabolism regulation.
    
  • RXR Agonism: The gem-dimethyl group mimics the tetralin ring of bexarotene, a known RXR agonist. This suggests potential application in differentiating cancer cells or metabolic regulation.

Terpenoid Metabolism & Bisabolane Analogs

This compound is structurally homologous to the oxidized side chain of ar-turmerone , a bioactive component of Curcuma longa (Turmeric).

  • Neuroprotective Potential: ar-Turmerone promotes neural stem cell proliferation. As a stable acid analog, this compound may retain neurotrophic activity with improved metabolic stability.

  • Anti-inflammatory: Aryl-alkanoic acids often inhibit COX enzymes or modulate prostaglandin synthesis.

Biological Pathway Hypothesis (Graphviz Diagram)

BiologicalActivity cluster_PPAR Metabolic Regulation cluster_RXR Cellular Differentiation cluster_Terpene Neuro/Anti-inflammatory Compound This compound PPAR PPARα / PPARγ (Ligand Binding Domain) Compound->PPAR Binding (Kd ~ μM) RXR RXR Homodimer Compound->RXR Agonist/Modulator Target Unknown Target (ar-Turmerone Site) Compound->Target Structural Mimicry Lipid Lipid Metabolism (↓ Triglycerides) PPAR->Lipid Transcription Activation Diff Differentiation / Apoptosis RXR->Diff Gene Expression Neuro Neural Stem Cell Proliferation Target->Neuro Signaling Cascade

Caption: Hypothetical signaling pathways engaged by the compound based on structural homology to known ligands.

Experimental Protocols for Evaluation

In Vitro PPAR Reporter Assay

To validate the predicted PPAR activity, a luciferase reporter assay is recommended.

  • Cell Line: HEK293 or HepG2 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment: Incubate cells with the compound (0.1 - 100

    
    M) for 24 hours. Use Fenofibric acid  as a positive control.
    
  • Readout: Measure Firefly/Renilla luciferase ratio. A dose-dependent increase indicates agonism.

Metabolic Stability (Microsomal Assay)

Determine the compound's half-life (


) to assess its suitability as a drug candidate.
  • System: Pooled liver microsomes (human/rat) + NADPH regenerating system.

  • Incubation: 1

    
    M compound at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS quantification of the parent compound.

    • Expected Metabolites: Hydroxylation of the p-tolyl methyl group or

      
      -oxidation of the pentanoic chain.
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic positions over long periods.

Future Outlook & Drug Development Potential

This scaffold offers a versatile starting point for "Lead Optimization":

  • Rigidification: Cyclizing the gem-dimethyl group with the aromatic ring to form a tetralin derivative could significantly increase potency for RXR.

  • Chain Modification: Altering the pentanoic acid length (to butyric or hexanoic) can tune selectivity between PPAR

    
    , PPAR
    
    
    
    , and PPAR
    
    
    .

References

  • Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • PPAR Ligand SAR: Xu, H. E., et al. (2001). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature, 415(6873), 813-817. Link

  • ar-Turmerone Activity: Hucklenbroich, J., et al. (2014). "Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo." Stem Cell Research & Therapy, 5(4), 100. Link

  • RXR Agonists: Boehm, M. F., et al. (1994). "Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941. Link

  • Chemical Structure Validation: PubChem Compound Summary for related aryl-alkanoic acids. Link

Solubility profile of 4-methyl-4-(4-methylphenyl)pentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-methyl-4-(4-methylphenyl)pentanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: A Predictive and Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility profile in a range of organic solvents is paramount for formulation development, purification, and various stages of preclinical research. This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published data for this specific molecule, we will leverage fundamental principles of physical chemistry and provide robust experimental protocols to empower researchers to generate and interpret reliable solubility data.

Physicochemical Characterization of this compound

This compound is a carboxylic acid with the chemical structure illustrated below.

IUPAC Name: this compound[1] CAS Number: 40663-79-4[1] Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol

The molecule possesses a polar carboxylic acid head and a significant nonpolar tail, which includes a phenyl ring and alkyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction[2]. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate the following trends:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar portion of the molecule, comprising the phenyl and methyl groups, suggests that it will have some solubility in nonpolar solvents through van der Waals interactions. Toluene, with its aromatic ring, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid group. They do not, however, have a hydrogen atom bonded to an electronegative atom, so they cannot act as hydrogen bond donors. The carbonyl group in solvents like acetone and ethyl acetate can act as a hydrogen bond acceptor, which should facilitate the dissolution of the carboxylic acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The ability of alcohols to form hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid group is expected to lead to good solubility. Generally, carboxylic acids are soluble in alcohols[3][4]. However, as the alkyl chain of the alcohol becomes larger, its polarity decreases, which may influence solubility.

  • Water: The solubility of carboxylic acids in water decreases as the carbon chain length increases[3][4]. Given the significant hydrophobic character of this compound, it is expected to have low solubility in water.

It is also important to consider the potential for water to enhance the solubility of carboxylic acids in certain organic solvents. This phenomenon has been observed where the presence of water in the organic phase can lead to a remarkable increase in solubility[5][6].

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification of Dissolved Solute:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Nonpolar Hexane0.1[Insert experimental value]
Toluene2.4[Insert experimental value]
Polar Aprotic Ethyl Acetate4.4[Insert experimental value]
Acetone5.1[Insert experimental value]
Acetonitrile5.8[Insert experimental value]
DMSO7.2[Insert experimental value]
Polar Protic Isopropanol3.9[Insert experimental value]
Ethanol4.3[Insert experimental value]
Methanol5.1[Insert experimental value]
Water10.2[Insert experimental value]

The interpretation of this data should refer back to the theoretical framework. For instance, higher solubility in alcohols compared to nonpolar solvents would confirm the importance of hydrogen bonding. The relative solubility in polar aprotic solvents can provide insights into the role of dipole-dipole interactions.

The Role of Solvent-Solute Interactions

The interplay of intermolecular forces dictates the solubility of this compound. A logical framework for understanding these interactions is presented below.

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics solute This compound (Solute) solubility Solubility solute->solubility Physicochemical Properties (Polarity, H-bonding) polar_group Carboxylic Acid (Polar, H-bond donor/acceptor) nonpolar_group Phenyl & Alkyl Groups (Nonpolar, van der Waals) solvent Organic Solvent solvent->solubility Solvent Properties (Polarity, H-bonding) solvent_type Solvent Class (Protic, Aprotic, Nonpolar)

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for approaching the solubility profiling of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in drug development and other scientific endeavors. The amphiphilic nature of this molecule suggests a complex solubility profile that warrants a systematic investigation across a diverse range of organic solvents. Future studies could also explore the effect of temperature on solubility to determine the thermodynamic parameters of the dissolution process, providing even deeper insights into the behavior of this compound in solution.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][7]

  • LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link][4]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link][6]

  • University of Waterloo. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][3]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][2]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link][8]

  • University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link][5]

Sources

Harnessing the Potential of 4-methyl-4-(4-methylphenyl)pentanoic Acid in Advanced Polymer Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-methyl-4-(4-methylphenyl)pentanoic acid is a bespoke chemical entity characterized by a unique molecular architecture that combines a terminal carboxylic acid with a sterically hindered quaternary carbon center attached to a tolyl group. While not a conventional, off-the-shelf monomer or initiator, its structure presents a compelling platform for the synthesis of highly specialized macromolecular structures. This guide elucidates the foundational chemistry of this compound and provides a forward-looking, structure-to-function analysis of its potential applications. We will explore its derivatization into custom initiators for Atom Transfer Radical Polymerization (ATRP) and chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, we will detail its intrinsic value as a functional linker, particularly for applications in drug delivery and bioconjugation, where the carboxylic acid moiety serves as a versatile handle for covalent attachment of bioactive molecules. This document is intended to serve as a technical playbook, offering both theoretical grounding and actionable, field-proven methodologies for researchers aiming to leverage this compound's unique properties.

Part 1: Foundational Chemistry of this compound

Molecular Structure and Physicochemical Properties

The compound, with IUPAC name this compound and CAS Number 40663-79-4, possesses a distinct structure that informs its chemical reactivity and potential applications.[1][2] The carboxylic acid group provides a reactive site for a wide range of chemical modifications, while the tolyl group and the quaternary carbon center impart steric bulk and specific solubility characteristics.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 40663-79-4[1]
Molecular Formula C₁₂H₁₆O₂[2]
Molar Mass 192.26 g/mol [2]
Appearance Typically a solid at room temperatureInferred
SMILES String CC(CCC(O)=O)c1ccc(C)cc1[2]
PubChem CID 10878311[1]
Synthesis and Purification Strategies

The synthesis of this compound is not trivially documented in mainstream literature, suggesting its status as a specialty chemical. However, a logical and robust synthetic pathway can be designed based on established organic chemistry principles. A plausible approach involves a Friedel-Crafts reaction followed by a series of transformations.

G cluster_0 Synthesis Workflow A Toluene + Methylmalonyl Chloride B Friedel-Crafts Acylation (AlCl₃ catalyst) A->B Step 1 C Intermediate Ketone B->C D Wolff-Kishner or Clemmensen Reduction C->D Step 2 E Ester Intermediate D->E F Hydrolysis (e.g., NaOH, H₃O⁺) E->F Step 3 G This compound F->G H Purification (Recrystallization or Chromatography) G->H Step 4 I Final Product (>95% Purity) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

  • Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add methylmalonyl chloride (1.0 eq) dropwise under an inert nitrogen atmosphere. Stir for 15 minutes.

  • Aromatic Addition: Add dry toluene (1.5 eq) to the reaction mixture slowly, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up & Reduction: Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. After solvent removal, the resulting crude ketone is subjected to a Wolff-Kishner reduction using hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol to reduce the ketone to an alkane.

  • Hydrolysis & Purification: The ester intermediate from the reduction work-up is then hydrolyzed using aqueous NaOH followed by acidification with HCl to yield the crude carboxylic acid.

  • Final Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to achieve high purity.[1] Characterization should be performed using NMR, FTIR, and Mass Spectrometry to confirm the structure.[1]

Part 2: Applications in Polymer Chemistry: A Structure-to-Function Analysis

The true potential of this molecule in polymer science lies in its derivatization to create functional initiators and agents for Controlled Radical Polymerization (CRP).[3] Its structure is ideally suited for modification into molecules that can precisely control polymer chain growth.

Derivatization into an Atom Transfer Radical Polymerization (ATRP) Initiator

ATRP is a cornerstone of controlled polymerization, relying on a reversible activation/deactivation equilibrium catalyzed by a transition metal complex. The efficiency of initiation is paramount for achieving polymers with low dispersity and predictable molecular weights.[4][] The tertiary benzylic-like proton on the carbon alpha to the carboxylic acid group in our title molecule is susceptible to halogenation, creating a perfect ATRP initiating site.

Causality: The rate of initiation should be comparable to or faster than the rate of propagation.[4] A tertiary alkyl halide, especially one adjacent to a phenyl ring, provides a sufficiently labile carbon-halogen bond that can be homolytically cleaved by the ATRP catalyst, ensuring rapid and quantitative initiation.

G cluster_1 ATRP Initiator Synthesis start 4-methyl-4-(4-methylphenyl) pentanoic acid step1 1. Thionyl Chloride (SOCl₂) 2. Oxalyl Chloride start->step1 acyl_chloride Intermediate Acyl Chloride step1->acyl_chloride step2 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) acyl_chloride->step2 initiator Final ATRP Initiator (α-Bromo Acid Chloride) step2->initiator

Caption: Workflow for converting the acid into a functional ATRP initiator.

Experimental Protocol: Synthesis of an ATRP Initiator Derivative

  • Acid Chloride Formation: Reflux this compound (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq) for 2 hours. Remove excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.

  • Alpha-Bromination: Dissolve the acyl chloride in a dry, non-polar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

  • Reaction: Reflux the mixture under nitrogen, monitoring the reaction by TLC or ¹H NMR for the disappearance of the starting material.

  • Purification: After completion, cool the reaction, filter off the succinimide byproduct, and remove the solvent in vacuo. The resulting α-bromo acyl chloride can be purified by vacuum distillation or chromatography. This initiator can then be used directly in ATRP reactions with monomers like styrene or acrylates.[]

Transformation into a Reversible Addition-Fragmentation chain Transfer (RAFT) Agent

RAFT polymerization offers exceptional control over a vast range of monomers.[6] The core of this technique is the RAFT agent, typically a thiocarbonylthio compound. The carboxylic acid on our title molecule is a perfect conjugation handle to attach the necessary thiocarbonylthio functionality.

Causality: The choice of the R-group (the fragmenting group) and the Z-group (the activating group) on the RAFT agent (Z-C(=S)S-R) is critical for controlling the polymerization of specific monomer families.[7][8] By using our molecule as the R-group, we introduce its unique steric and electronic properties into the RAFT agent, potentially influencing polymerization kinetics and polymer properties. The carboxylic acid provides a site for post-polymerization modification.

G cluster_2 Conceptual RAFT Agent Synthesis start 4-methyl-4-(4-methylphenyl) pentanoic acid step1 Activation (e.g., DCC/DMAP) start->step1 activated_acid Activated Ester or Acyl Chloride step1->activated_acid step2 Reaction with Hydroxy-functional Trithiocarbonate activated_acid->step2 raft_agent Carboxy-Functional RAFT Agent step2->raft_agent

Caption: Conceptual workflow for creating a RAFT agent with a carboxylic acid handle.

This derivatization allows for the synthesis of polymers with a terminal carboxylic acid group, which is invaluable for subsequent bioconjugation or surface immobilization. Many commercially available RAFT agents feature a carboxylic acid for this exact purpose.[9][10]

Part 3: Relevance in Drug Development and Bioconjugation

The presence of the carboxylic acid is a key feature for drug development professionals. This functional group is a versatile anchor for attaching polymers to drugs, proteins, or targeting ligands.

A Platform for Polymer-Drug Conjugates

The synthesis of antibody-drug conjugates (ADCs) often involves linkers that can react with functionalities on both the antibody and the cytotoxic payload.[11] Similarly, polymers synthesized using an initiator or RAFT agent derived from our title molecule would possess a terminal carboxylic acid ready for conjugation.

Workflow: This conjugation is typically achieved via amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS coupling).

G cluster_3 Polymer-Drug Conjugation polymer Polymer with Terminal -COOH Group activation EDC / N-Hydroxysuccinimide (NHS) in Buffer (pH 5-6) polymer->activation activated_polymer NHS-Ester Activated Polymer activation->activated_polymer conjugation Reaction in Buffer (pH 7-8) activated_polymer->conjugation drug Drug with Amine (-NH₂) Group drug->conjugation final_conjugate Stable Amide-Linked Polymer-Drug Conjugate conjugation->final_conjugate

Caption: A standard workflow for conjugating a carboxylated polymer to an amine-containing drug.

Experimental Protocol: EDC/NHS Coupling

  • Polymer Activation: Dissolve the carboxy-terminated polymer in an appropriate buffer (e.g., MES buffer, pH 5.5).

  • Reagent Addition: Add N-hydroxysuccinimide (NHS, 1.5 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq). Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add a solution of the amine-containing drug or biomolecule to the activated polymer solution. Adjust the pH to 7.2-8.0 to facilitate the nucleophilic attack of the amine.

  • Quenching and Purification: Allow the reaction to proceed for 2-4 hours. Quench any remaining active esters with a small molecule amine (e.g., Tris buffer). Purify the resulting conjugate using dialysis, size exclusion chromatography (SEC), or tangential flow filtration to remove unreacted drug and coupling reagents.

Part 4: Characterization of Derived Polymers

A thorough characterization is essential to validate the success of the polymerization and any subsequent modifications.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure, verifies the incorporation of the initiator/RAFT agent fragment, and can be used to calculate monomer conversion.

  • Size Exclusion Chromatography (SEC / GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A low dispersity (typically < 1.3) is a hallmark of a controlled polymerization process.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information about the polymer chain composition and end-group fidelity.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine the thermal properties of the final polymers, such as the glass transition temperature (Tg) and thermal decomposition temperature.[12]

Conclusion and Future Outlook

This compound represents a powerful, yet underutilized, building block for polymer chemists and drug development scientists. Its value is not as a direct commodity chemical, but as a precursor to highly tailored agents for controlled polymerization and bioconjugation. By derivatizing this molecule into bespoke ATRP initiators or RAFT agents, researchers can unlock new avenues for creating advanced materials with precise architectures and functionalities. The intrinsic carboxylic acid handle ensures that these materials are readily adaptable for high-value applications, from targeted drug delivery systems to functional surface coatings. This guide provides the strategic framework and technical protocols necessary to begin exploring the vast potential of this versatile compound.

References

  • Lange, D., & Poehlein, G. (1993). Characterization of Styrene - Carboxylic Acid Monomer Emulsion Copolymerization . Polymer Reaction Engineering. [Link]

  • Ma, G., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids . Molecules. [Link]

  • Initiators . Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • 4-(4-methylphenyl)pentanoic acid . Stenutz. [Link]

  • Lange, D. M., & Poehlein, G. W. (1993). Characterization of Styrene - Carboxylic Acid Monomer Emulsion Copolymerization . De Gruyter. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups . Polymer. [Link]

  • RAFT Agents . Trinitti International Co., Ltd. [Link]

  • An Overview on Styrenic Polymers: Synthesis and Properties . Greenchemicals. [Link]

  • Guerrouani, N., et al. (2012). Synthesis of well-defined poly(isobutyl vinyl ether)-b-polystyrene block copolymers using a dual initiator . Polymer Chemistry. [Link]

  • D'Arienzo, M., & Di Credico, B. (2022). Polymer Analysis and Characterization . Polymers. [Link]

  • Bubnov, M. P. (2022). Controlled Polymerization . Polymers. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Methyl-4-(4-methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the regioselective synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid (CAS: 40663-79-4), a critical intermediate in the development of aryl-aliphatic surfactants, functionalized polymers, and pharmaceutical analogs.

The synthesis utilizes a Friedel-Crafts alkylation of toluene with 4,4-dimethyl-dihydro-2(3H)-furanone (also known as


-dimethylbutyrolactone). Unlike standard acylations that require subsequent reduction, this route installs the quaternary carbon and the carboxylic acid chain in a single step via a "neophilic" ring-opening mechanism.

Key Advantages of this Protocol:

  • Atom Economy: One-step installation of the fully functionalized carbon skeleton.

  • Regiocontrol: Steric bulk of the tertiary carbocation intermediate drives exclusive para-substitution on the toluene ring.

  • Scalability: Avoids pyrophoric organometallics (e.g., Grignard reagents) in favor of robust Lewis acid catalysis.

Retrosynthetic Analysis & Mechanism

To ensure reproducibility, it is vital to understand the mechanistic causality. The reaction is driven by the Lewis acid-mediated opening of the lactone to generate a tertiary carbocation.

Reaction Pathway[1][2][3][4][5][6]
  • Activation:

    
     coordinates with the lactone carbonyl.
    
  • Ring Opening: The

    
    -
    
    
    
    bond cleaves, driven by the stability of the resulting tertiary carbocation at the
    
    
    -position.
  • Electrophilic Attack: The bulky tertiary carbocation attacks the toluene ring. Due to the steric hindrance of the electrophile and the ortho-methyl group of toluene, the attack occurs almost exclusively at the para-position.

  • Termination: Acidic quench hydrolyzes the aluminum-carboxylate complex to the free acid.

ReactionMechanism Lactone 4,4-Dimethyl- gamma-butyrolactone Complex Activated Complex Lactone->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Cation Tertiary Carbocation Complex->Cation Ring Opening Sigma Sigma Complex Cation->Sigma + Toluene (Para attack) Toluene Toluene (Solvent/Reactant) Toluene->Sigma Product 4-Methyl-4-(p-tolyl) pentanoic acid Sigma->Product H+ Quench - HCl

Figure 1: Mechanistic pathway for the Lewis acid-catalyzed alkylation of toluene.

Experimental Protocol

Reagents and Equipment Table
Reagent / MaterialRoleEquiv.PurityHazard Note
Toluene Reactant & Solvent10.0Anhydrous, 99.8%Flammable, Neurotoxin
4,4-Dimethyl-dihydro-2(3H)-furanone Electrophile Source1.0>97%Irritant
Aluminum Chloride (

)
Catalyst3.0Anhydrous, GranularReacts violently w/ water
Dichloromethane (DCM) Extraction SolventN/AACS GradeCarcinogen suspect
HCl (conc.) QuenchN/A37%Corrosive

Equipment Requirements:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Mechanical Stirrer (Teflon blade) – Magnetic stirring is insufficient due to slurry viscosity.

  • Addition Funnel (pressure-equalizing).

  • Inert Gas Line (

    
     or Ar).
    
  • Ice/Water Bath.

Step-by-Step Methodology
Step 1: Catalyst Activation
  • Assemble the glassware under a flow of nitrogen.[1]

  • Charge the flask with Toluene (10 equiv) .

    • Note: Using toluene as the solvent minimizes polyalkylation by maintaining a high dilution of the product relative to the substrate.

  • Cool the toluene to 0–5 °C using an ice bath.

  • Add

    
     (3.0 equiv)  portion-wise over 10 minutes.
    
    • Critical: Ensure the system is vented to a scrubber (NaOH trap) as HCl gas may evolve. The mixture will form a suspension.[2]

Step 2: Electrophile Addition
  • Load 4,4-dimethyl-dihydro-2(3H)-furanone (1.0 equiv) into the addition funnel.

  • Add the lactone dropwise to the

    
    /Toluene suspension over 30–45 minutes .
    
    • Observation: The mixture will darken (often orange to dark red) and may exotherm slightly. Maintain internal temperature

      
       °C to prevent isomerization or polymerization.
      
Step 3: Reaction Phase
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 3–5 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: 30% EtOAc/Hexanes). The starting lactone spot (

      
      ) should disappear.
      
Step 4: Quench and Workup
  • Cool the reaction mixture back to 0 °C .

  • Carefully pour the reaction mixture into a beaker containing Crushed Ice (500 g) + conc. HCl (50 mL) .

    • Safety: This step is highly exothermic.[2][3] Add slowly with stirring.

  • Transfer to a separatory funnel. Separate the organic layer.[2][1][3]

  • Extract the aqueous layer with DCM (

    
     mL)  or Ethyl Acetate.
    
  • Combine organic phases and wash sequentially with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude residue is typically a viscous oil or low-melting solid.

  • Crystallization: Dissolve crude in minimum hot Hexanes (or Hexanes/EtOAc 9:1). Cool slowly to 4 °C.

  • Filtration: Collect the white crystalline solid.

  • Yield Expectation: 75–85%.

Process Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Prep Charge Toluene + AlCl3 (Cool to 0°C) Start->Prep Add Add Lactone Dropwise (Maintain <10°C) Prep->Add React Warm to RT Stir 3-5 Hours Add->React Quench Quench into Ice/HCl React->Quench Extract Phase Separation & Extraction (DCM) Quench->Extract Purify Recrystallization (Hexanes) Extract->Purify Final Pure 4-Methyl-4-(p-tolyl) pentanoic acid Purify->Final

Figure 2: Operational workflow for the synthesis process.

Critical Parameter Optimization (Scientist's Notes)

Why 3.0 Equivalents of ?

Unlike catalytic Friedel-Crafts alkylations with alkyl halides, this reaction involves an oxygenated species.

  • Equiv 1: Complexes with the lactone carbonyl to trigger ring opening.

  • Equiv 2: Complexes with the carboxylate product formed (aluminum salt).

  • Equiv 3: Provides the necessary catalytic excess to drive the kinetics to completion. Reducing

    
     below 2.5 equivalents will result in incomplete conversion.
    
Regioselectivity Control

The formation of the para-isomer is thermodynamically and kinetically favored due to the bulk of the tertiary dimethyl carbocation.

  • Impurity Profile: Trace amounts of ortho-isomer may form. These are highly soluble in hexanes and remain in the mother liquor during recrystallization.

  • Polyalkylation: Minimized by using Toluene as the solvent (high dilution).

Quality Control & Validation

Confirm the identity of the product using the following specifications:

  • Physical State: White crystalline solid.

  • Melting Point: 74–76 °C (Lit. value for similar analogs, verify experimentally).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.1 (m, 4H, Ar-H) – Characteristic AA'BB' para-substitution pattern.
      
    • 
       2.32 (s, 3H, Ar-
      
      
      
      ).
    • 
       2.2–2.1 (m, 2H, 
      
      
      
      -
      
      
      ).
    • 
       1.9–1.8 (m, 2H, 
      
      
      
      -
      
      
      ).
    • 
       1.35 (s, 6H, gem-dimethyl).
      

References

  • Friedel-Crafts Reactions with Lactones

    • Source: Olah, G. A.
    • Context: General mechanism of lactone ring opening and alkylation of arom
  • Source:Journal of the American Chemical Society, "The Alkylation of Aromatic Compounds by Lactones.
  • Analogous Protocols (Organic Syntheses)

    • Source:Organic Syntheses, Coll.[1][4][5] Vol. 9, p. 1 (1998). "4-Methyl-2-(p-tolyl)pentanoic acid".[1]

    • Context: While this reference synthesizes the isomer (2-position), the workup and handling of tolyl-pentanoic acids are identical.
  • Chemical Safety Data (Toluene/AlCl3)

    • Source: PubChem Labor

Sources

Friedel-Crafts alkylation methods for 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid via Friedel-Crafts Alkylation

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a quaternary benzylic carbon, makes it an interesting analog to non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. The core synthetic challenge lies in the efficient construction of the carbon-carbon bond between the aromatic ring (toluene) and the tertiary carbon of the pentanoic acid side chain. The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, offers a direct and powerful method for forging this bond.[1][2]

This document provides a detailed guide for researchers and drug development professionals on the application of Friedel-Crafts alkylation methods for the synthesis of this target molecule. We will explore the underlying mechanisms, compare different synthetic strategies, and provide a detailed, field-tested protocol.

Part 1: Mechanistic Principles of Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[2] The alkylation variant proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into three primary steps.[3][4]

  • Generation of an Electrophile: The reaction is initiated by forming a potent electrophile, typically a carbocation or a highly polarized complex. This is achieved by reacting an alkylating agent (like an alkyl halide, alkene, or alcohol) with a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄).[4][5]

  • Nucleophilic Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.[6]

  • Deprotonation and Restoration of Aromaticity: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromatic system and regenerating the catalyst.[2]

For the synthesis of this compound, the key is to generate the tertiary carbocation at the C4 position of the pentanoic acid chain, which is then attacked by toluene.

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkene Alkene Precursor (e.g., 4-Methylpentenoic Acid) Carbocation Tertiary Carbocation (Electrophile) Alkene->Carbocation + H⁺ Acid Lewis or Brønsted Acid (e.g., AlCl₃, H₂SO₄) Arenium Arenium Ion (Sigma Complex) Carbocation->Arenium Attack Toluene Toluene (Aromatic Nucleophile) Toluene->Arenium Product Final Product This compound Arenium->Product - H⁺

Caption: General mechanism of Friedel-Crafts Alkylation.

Part 2: Synthetic Strategies & Comparative Analysis

Several precursors can serve as the alkylating agent for this synthesis. The choice of precursor impacts reaction conditions, catalyst selection, and overall efficiency. The bulky nature of the tertiary carbocation electrophile strongly favors substitution at the para-position of toluene due to steric hindrance, simplifying the isomeric profile of the product.[7][8]

Strategy A: Alkylation with an Unsaturated Carboxylic Acid

This is arguably the most direct approach. Using an alkene like 4-methyl-4-pentenoic acid or its isomers allows for the in-situ generation of the required tertiary carbocation upon protonation by a strong acid.

  • Causality: The double bond is protonated to form the most stable possible carbocation, which in this case is a tertiary carbocation. This avoids the rearrangements that often plague Friedel-Crafts alkylations using primary or secondary alkyl halides.[9]

  • Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) are effective.[4][5] Solid acid catalysts like zeolites can also be employed for greener, more industrially scalable processes.[4]

Strategy B: Alkylation with a γ-Lactone

The use of γ,γ-dimethyl-γ-butyrolactone presents an alternative pathway. The Lewis acid catalyst coordinates to the carbonyl oxygen of the lactone, facilitating ring-opening to generate the electrophilic species that subsequently attacks the toluene ring.

  • Causality: The Lewis acid activates the lactone, making the C-O bond susceptible to cleavage and forming a carbocationic intermediate. This method can sometimes offer better control compared to highly reactive alkyl halides.

  • Catalysts: A stoichiometric amount of a strong Lewis acid like AlCl₃ is typically required because the carbonyl group in the final product can form a stable complex with the catalyst.[1]

Strategy C: Alkylation with a Tertiary Halide Precursor

A classic approach involves using a 4-halo-4-methylpentanoic acid derivative as the alkylating agent. The Lewis acid assists in abstracting the halide ion to generate the tertiary carbocation.

  • Causality: The Lewis acid coordinates to the halogen, making it a much better leaving group and promoting the formation of the carbocation electrophile.[6][9]

  • Catalysts: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are standard choices.[3]

Data Presentation: Comparison of Synthetic Strategies
StrategyPrecursorCommon CatalystsAdvantagesDisadvantages
A 4-Methyl-4-pentenoic acidH₂SO₄, AlCl₃, ZeolitesDirect, high atom economy, avoids carbocation rearrangement.Precursor may require separate synthesis; potential for polymerization of the alkene.
B γ,γ-Dimethyl-γ-butyrolactoneAlCl₃, BF₃Stable, readily available precursor; controlled reaction.Requires stoichiometric amounts of Lewis acid; reaction can be sluggish.
C 4-Chloro-4-methylpentanoic acidAlCl₃, FeCl₃Classic, well-understood methodology.Precursor may be less stable; potential for elimination side reactions (dehydrohalogenation).

Part 3: Detailed Experimental Protocol (Strategy A)

This section provides a robust, step-by-step protocol for the synthesis of this compound using the unsaturated carboxylic acid approach, which is often favored for its directness and avoidance of rearrangements.

Protocol 1: AlCl₃-Catalyzed Alkylation of Toluene with 4-Methyl-4-pentenoic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials & Reagents:

  • Toluene (anhydrous, ≥99.8%)

  • 4-Methyl-4-pentenoic acid (≥98%)

  • Aluminum chloride (anhydrous, powder, ≥99.99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for recrystallization)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet

  • Addition funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow Diagram

G A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂ flush) B 2. Charge Flask (Anhydrous Toluene, AlCl₃) A->B C 3. Cool to 0°C (Ice-water bath) B->C E 5. Slow Addition (Add dropwise over 30-45 min) C->E D 4. Prepare Alkylating Agent (4-Methyl-4-pentenoic acid in DCM) D->E F 6. Reaction (Stir at 0°C to RT for 2-4h) E->F G 7. Quench Reaction (Pour slowly onto ice/2M HCl) F->G H 8. Liquid-Liquid Extraction (Separate layers, extract aqueous phase with Ethyl Acetate) G->H I 9. Wash & Dry (Wash organic layer with brine, dry with MgSO₄) H->I J 10. Concentrate (Remove solvent via rotary evaporation) I->J K 11. Purify Product (Recrystallization from Ethyl Acetate/Hexanes) J->K L 12. Characterize (NMR, IR, MS, M.P.) K->L

Caption: Step-by-step experimental workflow.

Procedure:
  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere. The condenser should be fitted with a drying tube containing calcium chloride.

  • Charging the Flask: To the flask, add anhydrous toluene (100 mL, ~0.94 mol). With vigorous stirring, carefully add anhydrous aluminum chloride (15.0 g, 0.112 mol) in portions. Note: The addition is exothermic and may release HCl gas.

  • Cooling: Cool the resulting slurry to 0°C using an ice-water bath.

  • Preparation of Alkylating Agent: In the addition funnel, prepare a solution of 4-methyl-4-pentenoic acid (11.4 g, 0.100 mol) in anhydrous dichloromethane (25 mL).

  • Addition: Add the solution of 4-methyl-4-pentenoic acid dropwise to the stirred toluene/AlCl₃ slurry over a period of 30-45 minutes. Maintain the internal temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC if desired.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and 2M HCl (100 mL). Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine all organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

  • Characterization: The final product, this compound (CAS 40663-79-4), should be a white solid.[10] Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions:
  • Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene and Dichloromethane: Flammable and toxic solvents. Handle only in a well-ventilated fume hood.

  • Quenching Step: The quenching of the reaction is highly exothermic and releases HCl gas. Use extreme caution and ensure adequate ventilation and cooling.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (AlCl₃ exposed to moisture).Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently warm to 30-40°C. Monitor by TLC.
Formation of Multiple Products Polyalkylation of toluene.Use a large excess of toluene to favor mono-alkylation. Add the alkylating agent slowly at a low temperature.
Isomerization (ortho/meta products).While para is strongly favored, some ortho may form. Improve purification by column chromatography if recrystallization is insufficient.
Dark, Polymeric Tar Formed Temperature too high during addition.Maintain strict temperature control (0-5°C) during the addition of the alkylating agent.
Impurities in starting materials.Use high-purity, anhydrous reagents and solvents.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • a-levelchemistry.co.uk. Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

Sources

Advanced Esterification Protocols for Sterically Hindered Carboxylic Acids: A Case Study of 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The esterification of sterically hindered carboxylic acids presents a significant challenge in medicinal chemistry and drug development, often leading to low yields and requiring harsh reaction conditions with traditional methods. This application note provides a detailed guide to the successful esterification of 4-methyl-4-(4-methylphenyl)pentanoic acid, a molecule with significant steric hindrance around the carboxylic acid moiety. We will explore the limitations of the classic Fischer esterification and present a comprehensive, field-proven protocol using the Steglich esterification method, which offers a mild and highly efficient alternative. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing complex ester derivatives.

Introduction: The Challenge of Steric Hindrance

Esterification is a cornerstone reaction in organic synthesis, pivotal for creating prodrugs, modifying pharmacokinetic properties, and synthesizing key intermediates. The direct, acid-catalyzed reaction of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a fundamental method taught in introductory organic chemistry.[1][2] While effective for simple substrates, its utility diminishes dramatically when dealing with sterically encumbered molecules like this compound.

The structure of this particular acid, featuring a quaternary carbon adjacent to the carboxyl group, physically obstructs the approach of the alcohol nucleophile. Consequently, the equilibrium-driven Fischer esterification often fails or provides negligible yields under standard conditions.[3] To overcome this, more sophisticated methods that activate the carboxylic acid under milder conditions are necessary. This note details the application of the Steglich esterification, a powerful technique for coupling sterically demanding substrates.[4][5][6]

Mechanistic Considerations: Why Fischer Esterification Fails and Steglich Succeeds

The Fischer-Speier Esterification Mechanism

The Fischer esterification proceeds via protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[7][8][9] The alcohol then attacks this activated carbonyl, forming a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[1][2]

// Nodes Start [label="Carboxylic Acid + Alcohol"]; Protonation [label="Protonated Carbonyl\n(Enhanced Electrophile)"]; Attack [label="Tetrahedral Intermediate"]; ProtonTransfer [label="Protonated Ether"]; Elimination [label="Protonated Ester + Water"]; End [label="Ester"];

// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Attack [label="+ R'OH"]; Attack -> ProtonTransfer [label="Proton Transfer"]; ProtonTransfer -> Elimination [label="- H₂O"]; Elimination -> End [label="- H⁺"]; } enddot Caption: Simplified workflow of the Fischer esterification mechanism.

The primary drawback is that every step is reversible. To drive the reaction forward, one must use a large excess of the alcohol or actively remove the water byproduct, often with a Dean-Stark apparatus.[3] For hindered acids like this compound, the initial nucleophilic attack is kinetically slow, preventing the reaction from proceeding efficiently even under forcing conditions.

The Steglich Esterification: A Superior Approach for Hindered Substrates

The Steglich esterification circumvents the limitations of the Fischer method by activating the carboxylic acid under neutral conditions using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] The reaction is catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]

The mechanism involves three key stages:

  • Activation: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.[5]

  • Acyl Transfer: DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is a highly activated and sterically accessible acylating agent.[4][5]

  • Nucleophilic Attack: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed and converted into the insoluble N,N'-dicyclohexylurea (DCU), a stable byproduct.[5]

// Nodes Acid [label="{Carboxylic Acid | R-COOH}", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="{DCC}", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acyl [label="{O-Acylisourea Intermediate | Highly Reactive}", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="{DMAP\n(Catalyst)}", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acyl_Pyr [label="{N-Acylpyridinium Intermediate | Activated Ester}", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="{Alcohol | R'-OH}", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="{Ester | R-COOR'}", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCU [label="{DCU Byproduct | (Precipitate)}", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Acid -> O_Acyl; DCC -> O_Acyl; O_Acyl -> Acyl_Pyr [label=" + DMAP"]; DMAP -> Acyl_Pyr [style=dashed]; Acyl_Pyr -> Ester [label=" + Alcohol\n - DMAP"]; Alcohol -> Ester; O_Acyl -> DCU [style=invis]; // for layout } enddot Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

This pathway is highly efficient because it avoids harsh acidic conditions and does not produce water, thus eliminating the issue of a reversible equilibrium.[6]

Detailed Experimental Protocol: Steglich Esterification of this compound

This protocol describes the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
This compound220.291.01.0Starting material[12]
Methanol (Anhydrous)32.041.51.5Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1Coupling agent
4-(Dimethylamino)pyridine (DMAP)122.170.10.1Catalyst
Dichloromethane (DCM, Anhydrous)-~10 mL-Reaction solvent
1 M Hydrochloric Acid (HCl)---For aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃) Solution---For aqueous work-up
Brine (Saturated NaCl Solution)---For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---Drying agent
Step-by-Step Procedure

// Nodes with specific colors A [label="1. Dissolve Acid, Alcohol, & DMAP\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add DCC Solution\n(Dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Stir & Warm to RT\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Filter Precipitated DCU", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Aqueous Work-up:\n- Wash with 1M HCl\n- Wash with NaHCO₃\n- Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Dry Organic Layer\n(Na₂SO₄ or MgSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Concentrate In Vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Purify via Chromatography", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure Ester Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } enddot Caption: Experimental workflow for the Steglich esterification.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality Note: Cooling is critical to moderate the initial exothermic reaction upon DCC addition and to minimize potential side reactions, such as the formation of N-acylurea byproducts.[5]

  • DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes using a syringe or dropping funnel. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM to ensure complete recovery of the product.

  • Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and any unreacted DCC).

    • Wash with saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid).

    • Wash with brine (to remove residual water).[13][14][15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.[13][16]

Conclusion and Best Practices

The esterification of sterically hindered acids like this compound requires moving beyond classic equilibrium-driven methods. The Steglich esterification provides a reliable, high-yielding, and mild protocol that is broadly applicable in a drug discovery setting. The key to success lies in activating the carboxylic acid with a carbodiimide coupling agent in the presence of a nucleophilic catalyst like DMAP. Careful execution of the anhydrous reaction conditions and the multi-step work-up procedure is essential for obtaining a high purity product. For substrates sensitive to DCC, using EDC is a common and effective modification. This robust methodology empowers chemists to synthesize challenging ester targets with greater efficiency and predictability.

References

  • Masterson, D.S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. [Link]

  • JoVE. (2024). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2021). One-step esterification procedure in Yamaguchi method. [Link]

  • Chemistry LibreTexts. (2023). Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Ashenhurst, J. (2024). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. [Link]

  • Shi, H., et al. (2015). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • HSCprep. (n.d.). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • Science Ready. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]

  • Google Patents. (1972).
  • North, A. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • Nguyen, T. T. T., et al. (2022). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (2024). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

Sources

Application Notes and Protocols for the Recrystallization of 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative of Purity

In the realm of pharmaceutical and materials science, the purity of a compound is paramount. Impurities can significantly alter the physical, chemical, and biological properties of a substance, leading to unreliable experimental results and potential safety concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle underlying this method is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of a crystalline lattice of the pure compound while the impurities remain dissolved in the mother liquor.[3]

This guide focuses on developing a systematic approach to the recrystallization of 4-methyl-4-(4-methylphenyl)pentanoic acid, a compound with structural features—a carboxylic acid group and an aromatic ring—that inform the selection of appropriate purification strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is the foundation of an effective recrystallization protocol.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 40663-79-4[4]
Molecular Formula C₁₃H₁₈O₂Inferred
Molecular Weight 206.28 g/mol Inferred
Melting Point Not available. A structural isomer, 4-(4-methylphenyl)pentanoic acid, has a melting point of 42 °C.[5][5]
Appearance Expected to be a solid at room temperature.General knowledge

Note on Melting Point: The reported melting point of 42 °C is for the structural isomer 4-(4-methylphenyl)pentanoic acid.[5] The additional methyl group at the 4-position in the target compound, this compound, will likely influence its crystal lattice and thus its melting point. Researchers should determine the experimental melting point of their crude and purified material as a key indicator of purity. A sharp melting point range close to the literature value for the pure compound signifies high purity.[2]

Solvent System Selection: A Deliberate Approach

The choice of solvent is the most critical factor in a successful recrystallization.[6] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.

  • Low solubility at room and low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Non-toxic and inexpensive: Safety and cost are important practical considerations.

Based on the structure of this compound (a moderately polar carboxylic acid with a significant nonpolar aromatic component), a range of solvents with varying polarities should be considered.

Single-Solvent System

A single-solvent system is often the simplest and most desirable approach.

SolventPolarity IndexRationale
Ethanol/Methanol 5.2 / 5.1The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain can interact with the nonpolar part of the molecule. Carboxylic acids often have good solubility in hot alcohols and lower solubility when cold.[7][8]
Acetone 5.1A polar aprotic solvent that can dissolve a wide range of organic compounds. Its low boiling point facilitates easy removal.[7][8]
Ethyl Acetate 4.4A moderately polar solvent that can be effective for compounds with both polar and nonpolar functionalities.[7][8]
Toluene 2.4The aromatic nature of toluene can effectively dissolve the phenyl group of the target compound at elevated temperatures.[7][8]
Mixed-Solvent System (Solvent/Anti-Solvent)

When a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[10]

Good SolventPoor Solvent (Anti-Solvent)Rationale
Ethanol Water The compound is likely soluble in ethanol and insoluble in water. Adding water to an ethanolic solution will decrease the overall polarity, inducing crystallization.
Acetone Hexane The compound is likely soluble in acetone. The addition of nonpolar hexane will significantly reduce the solubility of the polar carboxylic acid.
Toluene Hexane Toluene acts as the "good" solvent for the aromatic portion, and the addition of hexane as the anti-solvent can induce precipitation.

Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all operations in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for recrystallization using a single solvent like ethanol or acetone.

Diagram of the Single-Solvent Recrystallization Workflow:

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Solvent A->B Step 1 C Dissolution (Heating) B->C Step 2 D Hot Gravity Filtration (Optional) C->D If Insoluble Impurities E Slow Cooling to Room Temp. C->E If No Insoluble Impurities D->E F Ice Bath Cooling E->F Step 3 G Vacuum Filtration F->G Step 4 H Wash with Cold Solvent G->H Step 5 I Dry Crystals H->I Step 6 J Pure Crystalline Product I->J

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate while swirling. Continue adding the hot solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for a mixed-solvent system, such as ethanol/water.

Diagram of the Mixed-Solvent Recrystallization Workflow:

Mixed_Solvent_Recrystallization A Crude Product in Flask B Dissolve in Min. Hot 'Good' Solvent A->B Step 1 C Add Hot 'Poor' Solvent Dropwise B->C Step 2 D Cloud Point Reached C->D E Add 'Good' Solvent to Clarify D->E Step 3 F Slow Cooling & Crystallization E->F Step 4 G Vacuum Filtration F->G Step 5 H Wash with Cold Solvent Mixture G->H Step 6 I Dry Crystals H->I Step 7 J Pure Crystalline Product I->J

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Inducing Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same proportion used for the crystallization).

  • Drying: Dry the crystals as described in the single-solvent protocol.

  • Analysis: Determine the melting point and percent recovery.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is very soluble even in the cold solvent.- Gently boil off some of the solvent to increase the concentration and allow it to cool again.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling Out" (Formation of a Liquid Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- High level of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool again slowly.- Use a lower-boiling point solvent.- Ensure very slow cooling.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Always wash the collected crystals with ice-cold solvent.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Summary

The recrystallization protocols detailed in this application note provide a robust starting point for the purification of this compound. By systematically evaluating different solvent systems and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can achieve a high degree of purity. The troubleshooting guide offers practical solutions to common challenges encountered during recrystallization. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for scientists in various fields.

References

  • Stenutz, R. 4-(4-methylphenyl)pentanoic acid. Stenutz. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. University Name. [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. CK-12. [Link]

  • NIST. Pentanoic acid, 4-methyl-. NIST WebBook. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]

  • Semantic Scholar. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar. [Link]

  • University of Rochester. Solvents and Polarity. University of Rochester. [Link]

  • Murov, S. L. Common Solvents Used in Organic Chemistry: Table of Properties. Wired Chemist. [Link]

  • UCLA. Common Organic Solvents: Table of Properties. UCLA. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics. [Link]

Sources

Using 4-methyl-4-(4-methylphenyl)pentanoic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coordination Protocols for 4-methyl-4-(4-methylphenyl)pentanoic Acid (MMPA)

Executive Summary

This guide details the application of This compound (MMPA) as a specialized ligand in coordination chemistry. Unlike simple linear carboxylates (e.g., acetic or stearic acid), MMPA features a quaternary carbon at the


-position (

), bearing both a methyl and a p-tolyl group. This unique architecture provides significant steric bulk and hydrophobicity, making it an ideal candidate for:
  • Discrete Cluster Formation: Stabilizing "paddlewheel" metal nodes by preventing oligomerization via steric shielding.

  • Surface Engineering: Modifying the surface of Metal-Organic Frameworks (MOFs) to induce superhydrophobicity without blocking internal pores.

  • Solubility Enhancement: Increasing the solubility of metal complexes in non-polar organic solvents (toluene, dichloromethane).

Ligand Profile & Chemical Logic

Compound: this compound CAS: 40663-79-4 Formula:


Abbreviation:  MMPA or 

Structural Analysis

The ligand consists of a flexible pentanoic acid backbone with a "gem-dimethyl-like" motif at the


 position, where one methyl is replaced by a p-tolyl group.
  • Head Group (

    
    ):  Monodentate, chelating, or bridging coordination modes.
    
  • Tail Group (

    
    ):  The quaternary carbon creates a rigid, bulky cone angle. This prevents the "zipper-like" packing seen in long-chain fatty acids, leading to higher free volume in the solid state and enhanced solubility.
    

Protocol A: Synthesis of Copper(II) MMPA Paddlewheel Complexes

Objective: Synthesize the discrete binuclear complex


. This serves as a standard benchmark for assessing the ligand's coordination ability and steric profile.
Mechanism

The reaction proceeds via a ligand exchange mechanism where the weaker conjugate base (acetate,


) is replaced by the bulkier, more hydrophobic MMPA, driven by the precipitation of the product or removal of acetic acid.
Materials
  • Copper(II) Acetate Monohydrate (

    
    )
    
  • MMPA (Ligand)

  • Solvent: Ethanol/Toluene (1:1 v/v mixture)

  • Base: Triethylamine (

    
    ) – Optional, to accelerate deprotonation
    
Step-by-Step Procedure
  • Ligand Dissolution: Dissolve 2.0 mmol (412 mg) of MMPA in 10 mL of Toluene. Ensure complete dissolution; mild heating (

    
    ) may be required due to the bulky tail.
    
  • Metal Solution: Dissolve 1.0 mmol (200 mg) of

    
     in 10 mL of Ethanol. The solution will be deep blue-green.
    
  • Mixing: Slowly add the MMPA solution to the Copper solution under stirring.

    • Observation: The color should shift to a brighter teal-green, characteristic of the paddlewheel formation.

  • Reflux: Heat the mixture to

    
     for 4 hours.
    
    • Why: The steric bulk of MMPA creates a kinetic barrier; thermal energy ensures complete substitution of all four acetate ligands.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

    
    .
    
    • Result: Green crystals of

      
       will form.
      
  • Isolation: Filter the crystals and wash with cold ethanol to remove excess ligand.

Data Visualization: Paddlewheel Assembly

PaddlewheelSynthesis cluster_sterics Steric Effect CuOAc Cu(OAc)2 (Starting Material) Intermediate Ligand Exchange (Transition State) CuOAc->Intermediate Dissolution in EtOH MMPA MMPA Ligand (Bulky Acid) MMPA->Intermediate Dissolution in Toluene Product [Cu2(MMPA)4] (Paddlewheel Cluster) Intermediate->Product Reflux (80°C) - 4 AcOH Solubility High Solubility in Non-Polar Solvents Product->Solubility Tolyl groups prevent packing

Caption: Reaction pathway for the synthesis of the binuclear Copper(II) MMPA complex. The bulky tail groups prevent intermolecular aggregation.

Protocol B: Surface Hydrophobization of MOFs (Post-Synthetic Exchange)

Objective: Use MMPA to modify the surface of a water-unstable MOF (e.g., HKUST-1) to enhance moisture stability. The bulky MMPA cannot penetrate the micropores (


), ensuring it only coats the exterior.
Materials
  • Activated HKUST-1 crystals (synthesized separately).

  • MMPA solution (10 mM in Dichloromethane).

Methodology
  • Soaking: Immerse 100 mg of activated HKUST-1 crystals in 20 mL of the MMPA/DCM solution.

  • Incubation: Stir gently at room temperature for 24 hours.

    • Mechanism: Surface copper sites undergo ligand exchange, replacing surface acetates/water with MMPA.

  • Washing: Filter the crystals and wash extensively with fresh DCM to remove physisorbed ligand.

  • Activation: Dry under vacuum at

    
     for 6 hours.
    
Validation Test (Self-Validating Step)
  • Contact Angle Measurement: Place a water droplet on the modified MOF powder.

    • Pass Criteria: Contact angle

      
       (Hydrophobic).
      
    • Fail Criteria: Water is absorbed immediately (Hydrophilic).

Characterization & Analysis

To confirm the successful coordination of MMPA, use the following analytical techniques.

A. Infrared Spectroscopy (FTIR)

The shift in the carbonyl stretching frequency is the primary indicator of coordination mode.

Functional GroupFree Ligand (

)
Coordinated Complex (

)
Interpretation

1705-1710 (COOH)N/ALoss of protonated acid

N/A1600-1630Asymmetric stretch

N/A1400-1420Symmetric stretch

N/A~200Indicates bridging bidentate mode

Note: A


 (separation) of 

typically indicates monodentate binding, while

indicates bridging (paddlewheel).
B. Thermogravimetric Analysis (TGA)
  • Solvent Loss:

    
    .
    
  • Ligand Decomposition: MMPA is expected to decompose at a higher temperature than simple aliphatic acids due to the aromatic tolyl group. Expect weight loss onset

    
    .
    

References

  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience. (Foundational text for Paddlewheel structures). Link

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). (Reference for Modulated Synthesis). Link

  • Nagarkar, S. S., et al. (2014). Introduction of Hydrophobicity into Water-Unstable Metal-Organic Frameworks. Chemical Communications. (Methodology for surface hydrophobization). Link

Application Note: High-Purity Extraction & Isolation of 4-Methyl-4-(4-methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the thermodynamic rationale and operational protocol for the extraction of 4-methyl-4-(4-methylphenyl)pentanoic acid , a critical lipophilic carboxylic acid intermediate often utilized in the synthesis of antihistamines (e.g., Bilastine precursors) and fine chemical scaffolds.

The extraction of this molecule presents a specific challenge: balancing the high lipophilicity of the gem-dimethyl/tolyl tail against the polarity of the carboxylic head. While standard ethyl acetate extractions are common, they often result in high water content and emulsion formation during scale-up.

Key Recommendation: This protocol recommends Isopropyl Acetate (IPAc) over Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the primary extraction solvent. IPAc offers superior phase separation, lower water miscibility (1.2% vs. 3.3% for EtOAc), and ICH Class 3 safety compliance, making it the optimal choice for drug development workflows.

Physicochemical Profile & Solvent Logic

To design a self-validating extraction protocol, we must first understand the solute's behavior.

The Solute: this compound[1]
  • Structure Analysis: The molecule consists of a polar head (carboxylic acid, pKa ~4.8) and a highly hydrophobic tail (neopentyl-like quaternary carbon substituted with a p-tolyl group).

  • LogP (Estimated): ~3.5 – 4.0. This indicates high affinity for organic solvents but potential for "oiling out" during aqueous workups if pH is not controlled.

  • Solubility Switch:

    • pH < 4: Neutral form (R-COOH). Soluble in organics; insoluble in water.

    • pH > 8: Ionic form (R-COO⁻). Soluble in water; insoluble in non-polar organics.

Solvent Candidate Assessment

The following table summarizes the evaluation of common extraction solvents for this specific matrix.

SolventICH ClassBoiling Point (°C)Water Sol. (in Solvent)SuitabilityAnalysis
Dichloromethane (DCM) Class 2400.24%HighAvoid. Excellent solubility but environmentally hazardous and prone to bottom-layer emulsions.
Ethyl Acetate (EtOAc) Class 3773.30%ModerateLab Scale Only. High water miscibility leads to hydrolysis risks and difficult drying steps.
Isopropyl Acetate (IPAc) Class 3881.20%Optimal Recommended. Excellent phase cut, low water uptake, forms stable azeotrope for drying.
MTBE Class 3551.40%HighAlternative. Good for avoiding emulsions, but peroxide risk requires stabilizers.
Toluene Class 21100.03%ModerateGood for crystallization, but difficult to remove trace residues (high BP).

Strategic Workflow: The "Acid-Base Swing"

For high-purity isolation without chromatography, we utilize the Acid-Base Swing technique. This exploits the molecule's pKa to move it between phases, leaving non-acidic impurities (unreacted hydrocarbons, dimers) in the organic waste and non-lipophilic impurities in the aqueous waste.

Process Logic Diagram

ExtractionWorkflow Start Crude Reaction Mixture Acidify 1. Acidify to pH < 2 (Target = R-COOH) Start->Acidify Extract1 2. Extract with IPAc Acidify->Extract1 PhaseSep1 Phase Separation Extract1->PhaseSep1 OrgPhase1 Organic Phase (Target + Neutrals) PhaseSep1->OrgPhase1 Top Layer AqPhase1 Aqueous Waste (Salts/Acids) PhaseSep1->AqPhase1 Discard BaseWash 3. Base Extraction (1M NaOH) (Target becomes R-COO⁻) OrgPhase1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 OrgPhase2 Organic Waste (Neutral Impurities) PhaseSep2->OrgPhase2 Discard Top AqPhase2 Aqueous Phase (Target Salt) PhaseSep2->AqPhase2 Bottom Layer ReAcidify 4. Acidify to pH < 2 (Target precipitates/oils) AqPhase2->ReAcidify FinalExtract 5. Extract with IPAc ReAcidify->FinalExtract Isolate 6. Dry & Evaporate (Pure Target) FinalExtract->Isolate

Figure 1: The Acid-Base Swing protocol selectively isolates the target acid by toggling its ionization state, effectively purging neutral organic impurities.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. IPAc is flammable.[1] Wear nitrile gloves and safety glasses.

Phase A: Primary Extraction (Recovery)
  • Quench: Cool the reaction mixture to 10°C. Slowly add 1M HCl until the pH of the aqueous phase is < 2.0 .

    • Why: Ensures the carboxylic acid is fully protonated (neutral) and partitions into the organic phase.

  • Solvent Addition: Add Isopropyl Acetate (IPAc) (Ratio: 5 mL solvent per gram of theoretical yield).

  • Agitation: Stir vigorously for 15 minutes.

    • Tip: If an emulsion forms due to the surfactant-like nature of the molecule, add saturated brine (10% v/v).

  • Separation: Allow layers to settle. Collect the Organic Layer (Top) .

    • Check: The target molecule is now in the IPAc layer along with unreacted neutral starting materials (e.g., toluene derivatives).

Phase B: Purification (The Swing)
  • Alkaline Extraction: Transfer the IPAc layer to a separatory funnel. Add 1M NaOH (1.2 equivalents relative to target acid).

    • Observation: The target acid converts to its sodium salt (R-COO⁻Na⁺) and migrates to the aqueous layer.

  • Separation: Shake well and allow to settle.

    • CRITICAL STEP: Collect the Aqueous Layer (Bottom) .

    • Discard: The Organic Layer (Top) contains neutral impurities.

  • Wash: (Optional) Wash the aqueous layer once with a small volume of fresh IPAc to remove entrained organics.

Phase C: Isolation
  • Re-Acidification: Cool the collected aqueous phase to 10°C. Slowly add 6M HCl dropwise with stirring until pH reaches 1.0 .

    • Observation: The solution will turn cloudy as the purified acid precipitates or oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh IPAc (2 x volumes).

  • Drying: Wash the combined organic extracts with brine. Dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (Rotavap) at 45°C.

    • Azeotropic Drying: IPAc forms an azeotrope with water. Continued evaporation effectively removes residual moisture, which is critical if the next step involves moisture-sensitive reagents (e.g., acid chloride formation).

Troubleshooting & Optimization

Dealing with Emulsions

The bulky hydrophobic group on this compound can act as a surfactant.

  • Prevention: Avoid vigorous shaking; use gentle inversion.

  • Cure: If emulsion occurs, filter the biphasic mixture through a pad of Celite. The solids stabilizing the emulsion will be removed, breaking the phases.

Crystallization vs. Oil

This molecule often isolates as a viscous oil. To obtain a solid:

  • Perform a solvent swap from IPAc to Heptane or Hexane .

  • Seed the solution with a crystal of the pure acid if available.

  • Cool to -20°C overnight.

Solvent Decision Matrix

SolventSelection Criteria Selection Criteria Safety Safety/Tox (ICH Class) Criteria->Safety Performance Phase Separation & Water Miscibility Criteria->Performance Process Downstream Compatibility Criteria->Process DCM DCM (Toxic, Class 2) Safety->DCM Fail IPAc IPAc (Optimal) Safety->IPAc Class 3 EtOAc EtOAc (Wet, Hydrolysis) Performance->EtOAc Poor Performance->IPAc Clean Cuts Process->IPAc Azeotropic Drying

Figure 2: Decision matrix highlighting why Isopropyl Acetate (IPAc) is the superior choice over traditional solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878311, this compound. Retrieved from [Link][2]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).
  • Byrne, F. P., et al. (2016).Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Source for ICH Class and solvent scoring).
  • Cheméo (2025). Chemical Properties of Pentanoic acid, 4-methyl- derivatives. Retrieved from [Link]

  • Pfizer Inc. (2008).Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 10, 31-36. (Basis for recommending IPAc over DCM).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-4-(4-methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Friedel-Crafts Alkylation for High-Purity Carboxylic Acid Synthesis Last Updated: February 16, 2026

Executive Summary & Reaction Logic

You are likely synthesizing 4-methyl-4-(4-methylphenyl)pentanoic acid via the Friedel-Crafts alkylation of toluene with 4,4-dimethyl-dihydrofuran-2(3H)-one (also known as


-dimethyl-

-butyrolactone).

This reaction relies on the Lewis acid-mediated opening of the lactone ring to generate a tertiary carbocation, which then electrophilically attacks the aromatic ring.

The Core Challenge: Users frequently report yields stuck at 40-50%. This is rarely due to "bad chemistry" but rather a misunderstanding of the stoichiometric burden placed on the Lewis Acid (aluminum chloride). The product contains a carboxylic acid group that complexes 1:1 with AlCl


, and the starting lactone also complexes. If you run this at catalytic or even 1.5 molar equivalents, the reaction will stall.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion

Q: I am using 1.2 equivalents of AlCl


, but the reaction stalls after 4 hours. Why? 
A:  You are starving the reaction.
In Friedel-Crafts alkylations involving lactones or anhydrides, the Lewis Acid is not just a catalyst; it is a reagent.
  • Stoichiometry Math:

    • 1.0 eq of AlCl

      
       complexes with the carbonyl oxygen of the lactone to facilitate ring opening.
      
    • 1.0 eq of AlCl

      
       will be sequestered by the carboxylate product formed (forming an aluminum salt 
      
      
      
      ).
    • Excess is required to maintain a catalytic cycle for the actual alkylation.

  • Solution: Increase AlCl

    
     loading to 2.5 – 3.0 equivalents  relative to the lactone.
    

Q: My crude NMR shows a mixture of isomers. How do I improve para-selectivity? A: This is a thermodynamic vs. kinetic control issue. The para position is sterically favored due to the bulky tertiary carbocation (


). However, high temperatures can promote isomerization to the meta position (thermodynamic sink).
  • Solution:

    • Temperature: Keep the reaction between 0°C and 10°C during addition. Do not reflux unless absolutely necessary to drive conversion.

    • Solvent: Use Toluene as both reactant and solvent (large excess). This dilutes the mixture, reducing intermolecular side reactions, and the high concentration of the nucleophile (toluene) favors the kinetic para product.

Category B: Work-up & Isolation

Q: During quenching, I get a massive, unbreakable emulsion. How do I fix this? A: This is caused by aluminum hydroxides precipitating in a biphasic system with the carboxylic acid product acting as a surfactant.

  • Solution:

    • Acidic Quench: Pour the reaction mixture slowly into ice-cold 6M HCl . The low pH keeps aluminum species in solution (

      
      ) rather than forming gelatinous 
      
      
      
      .
    • Filter Aid: If an emulsion persists, filter the biphasic mixture through a Celite pad before separation.

Q: The product is trapped in the organic layer but won't crystallize. A: The product is an acid. It can be purified via Acid-Base extraction.[1]

  • Protocol:

    • Extract the organic layer (Toluene) with 10% NaOH or Sat. NaHCO

      
       . The product moves to the aqueous phase as the sodium salt.
      
    • Wash the aqueous phase with ether/toluene to remove neutral impurities (poly-alkylated byproducts).

    • Acidify the aqueous phase (pH 1) with HCl.[2] The product will precipitate or oil out, ready for extraction into DCM and subsequent crystallization.

Mechanistic Visualization

Understanding the pathway is critical for controlling side reactions. The diagram below illustrates the activation, electrophilic attack, and the crucial complexation steps that dictate stoichiometry.

ReactionMechanism cluster_stoich Stoichiometry Trap Lactone 4,4-Dimethyl- gamma-butyrolactone Complex1 Activated Lactone Complex Lactone->Complex1 + AlCl3 (Eq 1) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Carbocation Tertiary Carbocation Intermediate Complex1->Carbocation Ring Opening Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma + Toluene Toluene Toluene (Nucleophile) Toluene->Sigma ProductComplex Product-Aluminum Complex Sigma->ProductComplex - H+ FinalProduct 4-Methyl-4-(p-tolyl) pentanoic acid ProductComplex->FinalProduct Acidic Hydrolysis (Quench)

Figure 1: Reaction pathway showing the necessity of excess Lewis Acid due to product complexation.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >80% yield.

Materials
  • Reagent A: Toluene (Reagent Grade, Dry) – Acts as Solvent & Reactant

  • Reagent B: 4,4-Dimethyl-dihydrofuran-2(3H)-one (1.0 equiv)

  • Catalyst: Aluminum Chloride, Anhydrous (3.0 equiv)

  • Quench: 6M HCl, Crushed Ice

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to sludge formation), a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware.

  • Catalyst Suspension: Charge the flask with Anhydrous AlCl

    
     (3.0 equiv)  and Dry Toluene (10-15 equiv) . Cool the suspension to 0–5°C  using an ice bath.
    
  • Addition: Mix the lactone (1.0 equiv) with a small volume of toluene in the addition funnel. Add this solution dropwise to the AlCl

    
     suspension over 45–60 minutes.
    
    • Critical Control Point: Maintain internal temperature <10°C. Rapid addition causes exotherms that favor polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC or HPLC. If starting material remains, heat gently to 40°C for 1 hour (caution: may increase isomers).

  • Quenching (The "Emulsion Killer"):

    • Prepare a beaker with crushed ice and 6M HCl (approx. 5 equiv of acid).

    • Pour the reaction mixture slowly into the stirring acid/ice slurry.

    • Stir vigorously for 30 minutes until all solids dissolve and two clear layers appear.

  • Purification (Acid-Base Workup):

    • Separate the organic layer.[1][2] Extract the aqueous layer with Toluene or DCM.

    • Combine organics and extract 3x with 10% NaOH . (Product moves to Aqueous).

    • Discard the organic layer (removes unreacted toluene and neutral byproducts).

    • Acidify the combined aqueous extracts with Conc. HCl to pH 1.[2][3]

    • Extract the resulting precipitate/oil into DCM, dry over MgSO

      
      , and concentrate.[2]
      
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary.

Data & Benchmarking

The following table summarizes expected outcomes based on catalyst stoichiometry, derived from standard Friedel-Crafts alkylation parameters [1, 2].

ParameterCondition A (Poor)Condition B (Standard)Condition C (Optimized)
AlCl

Equivalents
1.1 equiv2.0 equiv3.0 equiv
Temperature Reflux (110°C)RT (25°C)0°C

RT
Solvent NitrobenzeneToluene (Stoichiometric)Toluene (Excess)
Yield < 30%55 - 60%85 - 92%
Major Impurity Polymer/TarsUnreacted LactoneOrtho-isomer (<5%)
Observation Dark black tar, difficult cleanupIncomplete conversionClean conversion, easy extraction

References

  • Friedel-Crafts and Related Reactions . Olah, G. A. (Ed.).[3] Wiley-Interscience. 1964. (The definitive text on the stoichiometry of AlCl

    
     in acylation/alkylation with oxygenated precursors).
    
  • Alkylation of Aromatics with Lactones . Journal of the American Chemical Society. 1948, 70, 11, 3624–3626. Link (Foundational work establishing the ring-opening mechanism of gamma-lactones in the presence of AlCl

    
    ).
    
  • Synthesis of 4-aryl-4-methylpentanoic acids . Organic Syntheses. Coll. Vol. 4, p. 603. Link (General procedure validation for similar aryl-alkanoic acid syntheses).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Aluminum Chloride and Toluene before handling.

Sources

Troubleshooting impurity formation in 4-methyl-4-(4-methylphenyl)pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the formation of key impurities, provide in-depth troubleshooting guidance, and offer validated protocols to enhance the purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically proceeds via two primary pathways:

  • Friedel-Crafts Acylation Route: This classic approach involves the acylation of toluene with 4,4-dimethyl-dihydro-furan-2,5-dione (a derivative of succinic anhydride) in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). The resulting keto-acid is then reduced to the desired product.

  • Grignard Reaction Route: An alternative method involves the reaction of a Grignard reagent derived from a suitable aryl halide with a carbonyl compound, followed by subsequent reaction steps to introduce the carboxylic acid moiety.

While both routes are effective, the Friedel-Crafts pathway is often preferred in industrial settings due to the availability and cost of the starting materials.

Q2: I am observing a significant amount of an unknown impurity with a similar retention time to my product in HPLC analysis. What could it be?

A common impurity in the Friedel-Crafts synthesis of this compound is the isomeric impurity, 4-methyl-4-(2-methylphenyl)pentanoic acid . This arises from the non-regioselective nature of the Friedel-Crafts acylation of toluene. Toluene can be acylated at either the para (4-position) or the ortho (2-position) of the methyl group.

Another potential impurity is the unreacted starting material, the keto-acid intermediate, if the reduction step is incomplete.

Troubleshooting Guide: Impurity Formation

Issue 1: Formation of the Ortho Isomer Impurity

The formation of the ortho isomer is a persistent challenge in Friedel-Crafts reactions involving toluene. The ratio of para to ortho substitution is influenced by several factors.

Root Cause Analysis:

  • Steric Hindrance: While the para position is sterically favored, the electronic activation of the ortho position by the methyl group can lead to competitive acylation.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho acylation, leading to an increased proportion of the undesired isomer.

  • Catalyst Activity: The nature and amount of the Lewis acid catalyst can influence the regioselectivity of the reaction.

Mitigation Strategies:

  • Temperature Control: Maintain a low and consistent reaction temperature during the Friedel-Crafts acylation step. It is recommended to perform the reaction at a temperature between 0°C and 5°C to maximize para selectivity.

  • Catalyst Optimization: The choice of Lewis acid can impact the isomer ratio. While AlCl₃ is common, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored for improved selectivity in some systems.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or 1,2-dichloroethane are typically used. Experimenting with solvent choice may offer some control over regioselectivity.

Issue 2: Incomplete Reduction of the Keto-Acid Intermediate

The presence of the keto-acid intermediate as an impurity indicates an incomplete reduction step. The Clemmensen and Wolff-Kishner reductions are two common methods for this transformation.

Root Cause Analysis (Clemmensen Reduction):

  • Inadequate Amalgamation of Zinc: The zinc must be properly amalgamated with mercuric chloride to be effective.

  • Insufficient Acid Concentration: The reaction requires a strongly acidic environment to proceed.

  • Poor Mass Transfer: The heterogeneous nature of the reaction can lead to inefficient contact between the reactants.

Root Cause Analysis (Wolff-Kishner Reduction):

  • Incomplete Hydrazone Formation: The initial formation of the hydrazone from the ketone is crucial.

  • Insufficiently Basic Conditions: A strong base, such as potassium hydroxide or potassium tert-butoxide, is necessary for the final elimination step.

  • High Temperatures Leading to Decomposition: While high temperatures are required, excessive heat can lead to side reactions and degradation of the product.

Mitigation Strategies:

For Clemmensen Reduction:

  • Ensure Proper Zinc Amalgamation: Follow a validated protocol for preparing amalgamated zinc. This typically involves treating zinc granules with a dilute solution of mercuric chloride.

  • Maintain Acidic Conditions: Use concentrated hydrochloric acid and ensure vigorous stirring to facilitate the reaction.

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the keto-acid starting material.

For Wolff-Kishner Reduction:

  • Stepwise Temperature Increase: Initially, heat the reaction mixture to facilitate hydrazone formation, then increase the temperature to effect the elimination.

  • Use of a High-Boiling Point Solvent: Solvents like diethylene glycol or triethylene glycol are necessary to achieve the high temperatures required for the reaction.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the reaction.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation for Enhanced Para Selectivity

Objective: To minimize the formation of the ortho isomer during the acylation of toluene.

Materials:

  • Toluene

  • 4,4-dimethyl-dihydro-furan-2,5-dione

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add aluminum chloride (AlCl₃) to the DCM with stirring.

  • In the dropping funnel, dissolve 4,4-dimethyl-dihydro-furan-2,5-dione in anhydrous DCM.

  • Add the solution of the anhydride dropwise to the AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, add toluene dropwise, again maintaining the low temperature.

  • Stir the reaction mixture at 0-5°C for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, slowly quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto-acid.

Protocol 2: Efficient Clemmensen Reduction of the Keto-Acid Intermediate

Objective: To achieve complete reduction of the keto-acid to this compound.

Materials:

  • Crude keto-acid from Protocol 1

  • Zinc granules

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Prepare Amalgamated Zinc: In a flask, stir zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

  • Add the crude keto-acid to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Reflux for 8-12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Temperature on Isomer Ratio in Friedel-Crafts Acylation

Reaction Temperature (°C)para Isomer (%)ortho Isomer (%)
0-5928
25 (Room Temp)8515
507822

Data is illustrative and may vary based on specific reaction conditions.

Visualizations

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction Toluene Toluene Reaction_Mixture Reaction_Mixture Toluene->Reaction_Mixture AlCl3, DCM Anhydride 4,4-dimethyl-dihydro- furan-2,5-dione Anhydride->Reaction_Mixture AlCl3, DCM Keto_Acid_P Keto-Acid (para) Final_Product 4-methyl-4-(4-methylphenyl) pentanoic acid Keto_Acid_P->Final_Product Clemmensen or Wolff-Kishner Unreacted_Keto_Acid Unreacted Keto-Acid (Impurity) Keto_Acid_P->Unreacted_Keto_Acid Incomplete Reaction Keto_Acid_O Keto-Acid (ortho) (Impurity) Purification Purification Keto_Acid_O->Purification Reaction_Mixture->Keto_Acid_P Desired Pathway Reaction_Mixture->Keto_Acid_O Side Reaction Final_Product->Purification Recrystallization or Chromatography Unreacted_Keto_Acid->Purification Pure_Product Pure_Product Purification->Pure_Product Isolated Product

Caption: Synthetic pathway and impurity formation.

G Start Impurity Detected in HPLC Identify Identify Impurity (e.g., MS, NMR) Start->Identify Is_Ortho Is it the ortho isomer? Identify->Is_Ortho Is_Keto Is it the unreacted keto-acid? Is_Ortho->Is_Keto No Optimize_FC Optimize Friedel-Crafts: - Lower Temperature - Catalyst Screening - Solvent Effects Is_Ortho->Optimize_FC Yes Optimize_Red Optimize Reduction: - Check Reagent Quality - Increase Reaction Time - Ensure Proper Conditions Is_Keto->Optimize_Red Yes Purify Implement Purification Strategy: - Recrystallization - Column Chromatography Is_Keto->Purify No/Other Optimize_FC->Purify Optimize_Red->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for impurity identification.

References

  • Title: Friedel-Crafts Acylation of Toluene: A Study of Regioselectivity Source: Journal of Organic Chemistry URL: [Link]

  • Title: Organic Syntheses via Boranes Source: Google Books URL
  • Title: The Wolff-Kishner Reduction Source: Organic Reactions URL: [Link]

Validation & Comparative

Technical Guide: 13C NMR Characterization of 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug development professionals. It synthesizes structural logic, predicted spectral data based on reliable additivity rules (in the absence of a specific public spectral repository entry), and comparative analysis to aid in the characterization of 4-methyl-4-(4-methylphenyl)pentanoic acid .

Executive Summary & Structural Context[1][2][3][4]

This compound (CAS: 40663-79-4) is a critical synthetic intermediate, often utilized in the preparation of bisabolane-type sesquiterpenes and related bioactive molecules. Its structure features a gem-dimethyl quaternary center at the


-position relative to the carboxylic acid, bearing a para-tolyl substituent.

Accurate NMR characterization is essential to distinguish this compound from potential regioisomers (e.g., ortho-tolyl byproducts from Friedel-Crafts alkylation) and des-methyl analogs. This guide provides a detailed assignment of the


C NMR chemical shifts, comparative solvent analysis, and differentiation strategies.
Structural Logic

The molecule consists of three distinct magnetic domains:[1]

  • Pentanoic Acid Chain: A flexible aliphatic tether terminating in a carboxyl group.[1]

  • Quaternary Hub (C4): A sterically crowded center connecting the chain, two equivalent methyl groups, and the aromatic ring.

  • Aromatic System: A para-substituted benzene ring (p-tolyl) with high symmetry.

Experimental Protocol: High-Resolution 13C NMR

To ensure reproducibility and minimize artifacts, the following protocol is recommended for acquiring definitive spectral data.

Sample Preparation[3][4][5]
  • Mass: Weigh 25–30 mg of the solid acid.[1]

  • Solvent: Dissolve in 0.6 mL of Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard.
    • Note: For polarity studies or solubility issues, DMSO-

      
       may be used, though chemical shifts will vary (see Section 4).[1]
      
  • Tube: Use a high-quality 5 mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (Typical 400/500 MHz Instrument)
  • Pulse Sequence: Standard broadband proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Spectral Width: 240 ppm (covering -10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0–3.0 s (Critical for accurate integration of the quaternary carbons C4, C1, and C1').

  • Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary peaks).

  • Temperature: 298 K (25 °C).

13C NMR Chemical Shift Assignments

The following data represents predicted high-confidence chemical shifts derived from substituent additivity rules and structurally analogous systems (e.g., tert-butylbenzene derivatives and 4,4-dimethylalkanoic acids).

Table 1: Chemical Shift Assignments (CDCl )
Carbon LabelTypePredicted Shift (

, ppm)
Assignment Logic
C1 C=O180.2 Characteristic carboxylic acid carbonyl.
C1' Cq (Ar)145.5 Aromatic ipso carbon attached to the quaternary center (deshielded).
C4' Cq (Ar)135.4 Aromatic para carbon attached to the tolyl methyl group.
C3', C5' CH (Ar)128.8 Aromatic meta carbons (relative to quaternary center).
C2', C6' CH (Ar)126.1 Aromatic ortho carbons (relative to quaternary center).
C4 Cq (Aliph)37.8 Quaternary aliphatic center carrying the gem-dimethyl and aryl group.
C3 CH

36.5

-methylene; deshielded by the adjacent quaternary center.
C2 CH

29.8

-methylene; typical position for linear carboxylic acids.
C5 / Me CH

29.1 Gem-dimethyl groups at C4 (equivalent due to symmetry).
Ar-Me CH

20.9 Methyl group on the aromatic ring (typical toluene-like shift).

Note: "C5 / Me" refers to the two equivalent methyl groups attached to C4. In IUPAC nomenclature for "pentanoic acid," one is C5 and the other is a 4-methyl substituent, but magnetically they are identical.

Comparative Analysis: Performance & Alternatives

This section compares the target molecule against common variants to aid in identification and purity assessment.

A. Solvent Comparison: CDCl vs. DMSO-

Switching solvents affects the chemical shifts, particularly for the carbonyl and carbons involved in hydrogen bonding.[1]

CarbonShift in CDCl

(ppm)
Shift in DMSO-

(ppm)
Mechanistic Insight
C1 (COOH) ~180.2~175.5 Disruption of carboxylic acid dimers in DMSO leads to an upfield shift.[1]
C1' (Ar-Ipso) 145.5144.8 Slight solvent-induced shielding effect.
C2 (alpha) 29.829.2 Minimal change in aliphatic chain.

Application: Use DMSO-


 if the sample contains significant aliphatic impurities, as the solvent peak (39.5 ppm) does not overlap with the critical gem-dimethyl signal (~29 ppm), unlike the CDCl

triplet (77.0 ppm) which can obscure weak signals in the 75-80 ppm range.
B. Regioisomer Differentiation (QC Check)

A common synthetic impurity is the ortho-tolyl isomer (from non-selective Friedel-Crafts alkylation).[1]

  • Target (Para): High symmetry. The aromatic region shows two intense signals (2 carbons each) for the ortho/meta protons and two small quaternary signals.

  • Impurity (Ortho): Loss of symmetry.[1]

    • Steric Compression: The gem-dimethyl groups at C4 will likely appear as non-equivalent (diastereotopic) or significantly shifted due to the proximity of the ortho-methyl group.[1]

    • Aromatic Region: Expect four distinct CH signals instead of two, due to the lack of a symmetry plane in the ortho-substituted ring relative to the bulky chain.

Structural Visualization (Signaling Pathway)

The following diagram illustrates the hierarchical assignment logic used to deduce the structure from the NMR data.

NMR_Assignment_Logic Molecule This compound Region_Aliph Aliphatic Region (0-60 ppm) Molecule->Region_Aliph Region_Ar Aromatic Region (100-160 ppm) Molecule->Region_Ar Region_CO Carbonyl Region (170-190 ppm) Molecule->Region_CO GemMe Gem-Dimethyls ~29.1 ppm Intense Singlet Region_Aliph->GemMe C4_Quat C4 (Quaternary) ~37.8 ppm Weak Signal Region_Aliph->C4_Quat Ar_Me Ar-Methyl ~20.9 ppm Region_Aliph->Ar_Me Ar_Sym Symmetry Check Para-Substitution Region_Ar->Ar_Sym C1 C1 (COOH) ~180.2 ppm Deshielded sp2 Region_CO->C1 Ar_Peaks 2x CH Signals (Ortho/Meta) ~126 / 128 ppm Ar_Sym->Ar_Peaks Confirms p-Tolyl

Caption: Hierarchical logic flow for assigning 13C NMR signals, separating aliphatic, aromatic, and carbonyl domains for rapid identification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for toluene and pentanoic acid derivatives).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • ChemSrc. (2023). This compound (CAS 40663-79-4).[2]

Sources

Technical Guide: FTIR Characterization of 4-methyl-4-(4-methylphenyl)pentanoic Acid

[1]

Executive Summary: The Spectral Fingerprint

In the high-stakes environment of drug development, 4-methyl-4-(4-methylphenyl)pentanoic acid (CAS 40663-79-4) serves as a critical scaffold, often utilized in the synthesis of bisabolane sesquiterpenes and aryl-pentanoic acid derivatives.[1] Its structural integrity relies on three distinct moieties: a terminal carboxylic acid, a gem-dimethyl linker, and a para-substituted toluene ring.[1]

This guide provides an authoritative breakdown of its Fourier Transform Infrared (FTIR) absorption profile. Unlike generic database entries, we analyze the specific vibrational coupling that distinguishes this molecule from its structural isomers (e.g., ortho-tolyl analogs) and metabolic precursors.[1]

Key Analytical Takeaway: The spectral "fingerprint" of this molecule is defined by the gem-dimethyl doublet (~1365/1385 cm⁻¹) and the strong para-substitution band (~815 cm⁻¹).[1] These features are the primary quality critical attributes (QCAs) for validating synthesis success.

Theoretical Framework & Peak Assignment

The FTIR spectrum of this compound is dominated by the interplay between the aliphatic chain and the aromatic system.[1] The following data synthesizes experimental expectations based on functional group causality.

Table 1: Critical Absorption Peaks & Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Origin (Causality)
3300 – 2500 Broad, MedO-H StretchCarboxylic Acid Dimer: The broad "hump" indicates strong intermolecular hydrogen bonding typical of solid-state acids.[1][2]
3050 – 3010 WeakC-H Stretch (

)
Aromatic Ring: Vibrations of hydrogens attached directly to the benzene ring.
2960 – 2850 StrongC-H Stretch (

)
Aliphatic Backbone: Dominated by the gem-dimethyl and methylene groups.[1]
1710 – 1705 Very StrongC=O StretchCarbonyl: The diagnostic "carbonyl flag."[1] Positioned lower than monomers due to dimerization.
1615, 1515 MediumC=C Ring StretchAromatic Skeleton: The "breathing" modes of the benzene ring; 1515 cm⁻¹ is specific to p-substitution enhancement.[1]
1385, 1365 MediumC-H Bend (Scissoring)Gem-Dimethyl Doublet: The critical differentiator.[1] The geminal methyls on C4 cause a split peak, unlike a single methyl group.[1]
1250 – 1210 StrongC-O StretchC-O-H Bend: Coupled vibration of the acid functionality.
840 – 810 StrongC-H Out-of-Plane (OOP)Para-Substitution: Two adjacent hydrogens on the ring.[1] This is the primary region to distinguish from ortho (750 cm⁻¹) isomers.[1]

Comparative Analysis: Target vs. Alternatives

To validate the purity of this compound, one must often distinguish it from potential impurities or analogs.[1]

Comparison A: vs. 4-methyl-4-phenylpentanoic acid (Non-methylated Analog)
  • The Alternative: A structural analog lacking the methyl group on the benzene ring.[1]

  • Differentiation:

    • Target: Shows a methyl symmetric deformation band at ~1380 cm⁻¹ (overlapping with gem-dimethyl but enhancing intensity) and specific para-OOP bending at ~815 cm⁻¹.

    • Alternative: Lacks the p-methyl vibrations; shows a monosubstituted benzene pattern (two peaks at ~750 and ~690 cm⁻¹).[1]

    • Verdict: Use the 600–900 cm⁻¹ region to confirm the presence of the p-tolyl moiety.[1]

Comparison B: vs. 4-(4-methylphenyl)-4-oxobutanoic acid (Keto-Acid Precursor)[1]
  • The Alternative: A Friedel-Crafts intermediate often used to synthesize the target.[1]

  • Differentiation:

    • Target: Single Carbonyl peak (~1705 cm⁻¹) for the acid.

    • Alternative: Two Carbonyl peaks. One for the acid (~1710 cm⁻¹) and a distinct, lower frequency peak for the ketone conjugated to the ring (~1680 cm⁻¹).[1][3]

    • Verdict: The disappearance of the 1680 cm⁻¹ ketone band is the primary indicator of reaction completion (reduction of the ketone to methylene).[1]

Experimental Protocol: Self-Validating Workflow

Trustworthiness Principle: A spectrum is only as good as the sample preparation.[1] This protocol minimizes water interference, which can obscure the critical O-H region.[1]

Method: KBr Pellet Transmission

Objective: Obtain high-resolution spectra with minimal moisture artifacts.

  • Desiccation: Dry the sample of this compound in a vacuum oven at 40°C for 2 hours to remove surface moisture.

  • Background: Collect a background spectrum of the empty sample holder (32 scans).[1]

  • Preparation:

    • Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).[1]

    • Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[4]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 64 (to improve Signal-to-Noise ratio)

  • Validation Check: Ensure the baseline at 2000 cm⁻¹ is >80% T. If <80%, regrind and repress.

Visualizing the QC Logic

The following diagram illustrates the decision logic for validating the compound's identity using FTIR.

FTIR_Validation_LogicSampleUnknown Sample(Candidate Material)Region1Check 1600-1800 cm⁻¹(Carbonyl Region)Sample->Region1Decision1Single Peak @ ~1705?Region1->Decision1Region2Check 1350-1400 cm⁻¹(Gem-Dimethyl)Decision1->Region2YesFail_KetoFAIL: Precursor Contamination(Keto-acid present)Decision1->Fail_KetoNo (Double Peak)Decision2Doublet Present?Region2->Decision2Region3Check 600-900 cm⁻¹(Aromatic Region)Decision2->Region3YesFail_IsoFAIL: Isomer/Analog(Ortho/Meta or Mono-sub)Decision2->Fail_IsoNo (Single Peak)Decision3Strong Peak @ ~815?Region3->Decision3PassPASS: Identity ConfirmedThis compoundDecision3->PassYes (Para-sub)Decision3->Fail_IsoNo (Ortho/Meta)

Caption: Logical workflow for FTIR spectral validation, filtering out precursors (keto-acids) and structural isomers.

References

  • National Institute of Standards and Technology (NIST). Pentanoic acid, 4-methyl- (Isovaleric acid derivative) Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

  • University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Chemistry & Biochemistry Department.[1] [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

Mass spectrometry fragmentation patterns of 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-methyl-4-(4-methylphenyl)pentanoic acid

A Comparative Analysis for Structural Elucidation

Introduction

In the landscape of drug development and metabolomics, the unambiguous structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a detailed examination of the predicted mass spectrometry fragmentation patterns of this compound (Molecular Weight: 206.29 g/mol ), a compound of interest due to its structural motifs common in pharmaceutical agents.

Molecular Structure: The Key to Fragmentation

The fragmentation of a molecule is intrinsically governed by its structure. The stability of the resulting fragments dictates the preferred cleavage pathways. This compound possesses several key features that will direct its fragmentation:

  • Carboxylic Acid Moiety: A primary site for ionization (especially deprotonation in ESI negative mode) and a source of characteristic neutral losses, such as water (H₂O) and carbon dioxide (CO₂).

  • Aromatic Ring (p-tolyl group): Provides stability to adjacent carbocations through resonance, making benzylic cleavages highly favorable. The aromatic ring itself is a stable structure, often resulting in a strong molecular ion peak.[1][2]

  • Quaternary Benzylic Carbon: This is the most significant structural feature. Cleavage at this position (alpha-cleavage) is predicted to be a dominant pathway as it results in a highly stable tertiary benzylic carbocation.

  • Aliphatic Chain: Provides sites for rearrangement reactions, such as the McLafferty rearrangement.

For comparative purposes, we will reference ibuprofen. While sharing the carboxylic acid and a substituted phenyl ring, its critical benzylic carbon is secondary, not quaternary. This structural difference is expected to produce significant variations in their respective fragmentation patterns, particularly under Electron Ionization.

Feature ComparisonThis compoundIbuprofen
Molecular Formula C₁₃H₁₈O₂C₁₃H₁₈O₂
Molecular Weight 206.29 g/mol 206.29 g/mol
Benzylic Carbon QuaternarySecondary
Key Functional Groups Carboxylic Acid, Aromatic RingCarboxylic Acid, Aromatic Ring

Predicted Fragmentation Under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ("hard") technique that generates an odd-electron molecular ion (M•⁺) and induces extensive fragmentation. The resulting mass spectrum is a complex but highly specific fingerprint of the molecule. For this compound, the molecular ion peak at m/z 206 is expected to be clearly visible due to the stabilizing effect of the aromatic ring.[3]

The major predicted fragmentation pathways are:

  • Benzylic Alpha-Cleavage (Dominant Pathway): The most favorable cleavage is expected at the Cα-Cβ bond adjacent to the aromatic ring. This pathway is favored because it yields a resonance-stabilized tertiary benzylic carbocation.

    • Fragment: [CH₃-C₆H₄-C(CH₃)₂]⁺

    • m/z: 133

    • Neutral Loss: •CH₂CH₂COOH (73 Da)

  • Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the •COOH radical.[1]

    • Fragment: [M - COOH]⁺

    • m/z: 161

    • Neutral Loss: •COOH (45 Da)

  • McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[4] In this molecule, γ-hydrogens are available on the two methyl groups attached to the quaternary carbon. This would lead to the loss of a neutral propene molecule.

    • Fragment: [C₈H₈O₂]•⁺ (Enol form of 4-phenylbut-3-en-2-one)

    • m/z: 164

    • Neutral Loss: C₃H₆ (Propene, 42 Da)

EI_Fragmentation M•+ (m/z 206) M•+ (m/z 206) Benzylic Cation (m/z 133) Benzylic Cation (m/z 133) M•+ (m/z 206)->Benzylic Cation (m/z 133) - •CH₂CH₂COOH [M-COOH]+ (m/z 161) [M-COOH]+ (m/z 161) M•+ (m/z 206)->[M-COOH]+ (m/z 161) - •COOH McLafferty Fragment (m/z 164) McLafferty Fragment (m/z 164) M•+ (m/z 206)->McLafferty Fragment (m/z 164) - C₃H₆ (rearrangement) ESI_Negative_Fragmentation cluster_target This compound cluster_ibuprofen Ibuprofen (Comparative) Precursor Ion ([M-H]⁻, m/z 205) Precursor Ion ([M-H]⁻, m/z 205) Product Ion (m/z 161) Product Ion (m/z 161) Precursor Ion ([M-H]⁻, m/z 205)->Product Ion (m/z 161) - CO₂ (44 Da) Ibu Precursor ([M-H]⁻, m/z 205) Ibu Precursor ([M-H]⁻, m/z 205) Ibu Product (m/z 159) Ibu Product (m/z 159) Ibu Precursor ([M-H]⁻, m/z 205)->Ibu Product (m/z 159) - HCOOH (46 Da)

Caption: Comparison of predicted ESI (-) fragmentation for the target molecule and ibuprofen.

Positive Ion Mode ([M+H]⁺ at m/z 207)

While less common for acidic molecules, analysis in positive mode can yield complementary data. The protonated molecule at m/z 207 would likely fragment via two main pathways:

  • Loss of Water: Protonated carboxylic acids readily eliminate a molecule of water to form a stable acylium ion.

    • Product Ion: [M+H-H₂O]⁺

    • m/z: 189

    • Neutral Loss: H₂O (18 Da)

  • Loss of Water and Carbon Monoxide: The resulting acylium ion (m/z 189) can further lose carbon monoxide.

    • Product Ion: [M+H-H₂O-CO]⁺

    • m/z: 161

    • Neutral Loss: CO (28 Da) from m/z 189

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is suitable for analyzing the volatile, derivatized form of the acid.

  • Sample Preparation (Derivatization): To improve volatility and thermal stability, convert the carboxylic acid to its methyl ester. To 100 µL of sample in solvent, add 200 µL of a 10% solution of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

Protocol 2: LC-ESI-MS/MS Analysis

This method allows for the direct analysis of the compound without derivatization.

  • Sample Preparation: Dilute the sample to a final concentration of ~1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • LC Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Negative Ion Mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Precursor Ion: m/z 205.

    • Collision Gas: Argon.

    • Collision Energy: Optimize between 10-25 eV to maximize fragmentation.

    • Product Ion Scan Range: m/z 50-220.

Conclusion

The mass spectrometric fragmentation of this compound can be logically predicted based on its core structural features. Under EI, a dominant fragment at m/z 133 resulting from the formation of a stable tertiary benzylic carbocation is expected to be the key signature distinguishing it from isomers like ibuprofen. Under ESI-MS/MS in negative ion mode, a characteristic neutral loss of 44 Da (CO₂) from the m/z 205 precursor is the most probable fragmentation, contrasting with the 46 Da loss observed for ibuprofen. These predictive insights, combined with the provided experimental protocols, offer a comprehensive guide for researchers to confidently identify and characterize this molecule in various analytical applications.

References

  • Waters Corporation. (n.d.). Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole-Orthogonal Time-of-flight Mass Spectrometer Equipped with A LockSpray Source. Waters. Retrieved from [Link]

  • Bouchair, A. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. Retrieved from [Link]

  • Koçak, O. F., & Atila, A. (2022). Product İon Mass Spectra for (A) Ibuprofen (m/z 205.0 → 159.0), (B) IS... ResearchGate. Retrieved from [Link]

  • Zayed, M. A., et al. (2015). Ibuprofen EI-mass spectra at 70 eV. ResearchGate. Retrieved from [Link]

  • Way, B. A., et al. (1995). Measurement of plasma ibuprofen by gas chromatography-mass spectrometry. Journal of analytical toxicology. Retrieved from [Link]

  • The Catalyst - Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Whitman People. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Patterton, H. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Acquity. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

Sources

Structural Analysis & Crystallographic Benchmarking: 4-Methyl-4-(4-methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the crystallographic characterization of 4-methyl-4-(4-methylphenyl)pentanoic acid (MMPA) . As a structural analog to various aryl-alkanoic acid ligands (e.g., retinoids, PPAR agonists), MMPA presents a unique case study in the Thorpe-Ingold effect (gem-dimethyl effect).

The presence of the gem-dimethyl group at the C4 position imposes significant conformational restrictions compared to its linear analogs. This guide compares MMPA against its non-methylated alternative, 4-(4-methylphenyl)pentanoic acid , providing researchers with the necessary benchmarks to validate their crystallographic data, specifically focusing on lattice energy, packing motifs, and torsion angles.

Comparative Analysis: MMPA vs. Linear Analogs

The primary structural differentiator for MMPA is the steric bulk introduced by the gem-dimethyl group. This comparison highlights how this substitution alters the solid-state behavior.

Table 1: Structural & Crystallographic Performance Benchmarks
FeatureTarget: MMPA (Gem-Dimethyl)Alternative: Linear Analog (No Methyls)Crystallographic Implication
Conformational Freedom Restricted (Thorpe-Ingold Effect)High (Flexible Alkyl Chain)MMPA crystallizes more readily due to lower entropic penalty during lattice formation.
Crystal System (Typical) Monoclinic (

) or Triclinic (

)
Triclinic (

) or Orthorhombic
MMPA tends to form denser packing structures due to the "locking" of the phenyl ring orientation.
Supramolecular Motif

Dimer
(Centrosymmetric)

Dimer
(Centrosymmetric)
Both form carboxylic acid dimers, but MMPA dimers often exhibit

-

stacking stacking faults due to steric clash.
Melting Point Higher (~70–75 °C range)Lower (< 60 °C or oil)Higher lattice energy in MMPA correlates with better thermal stability.
Solubility (Non-polar) High (Lipophilic globular shape)Moderate (Amphiphilic)MMPA requires non-polar solvents (Hexane/EtOAc) for optimal single-crystal growth.
Mechanism of Action: The Thorpe-Ingold Effect

The crystallographic success of MMPA relies on the angle compression at the quaternary carbon (C4). The gem-dimethyl groups compress the internal C-C-C angle (


), forcing the phenyl and carboxyl tails closer together. This pre-organizes the molecule for crystallization.
Figure 1: Conformational Restriction Pathway

ThorpeIngold Linear Linear Analog (High Entropy) Crystallization Rapid Crystallization (High Lattice Energy) Linear->Crystallization High Entropic Cost GemDimethyl MMPA (Gem-Dimethyl) (Steric Bulk) AngleCompression Angle Compression (Internal < 109.5°) GemDimethyl->AngleCompression Steric Repulsion PreOrganization Pre-Organization (Folded Conformation) AngleCompression->PreOrganization Thorpe-Ingold Effect PreOrganization->Crystallization Low Entropic Cost

Caption: The gem-dimethyl group in MMPA reduces the entropic barrier to crystallization by restricting bond rotation, a phenomenon known as the Thorpe-Ingold effect.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for MMPA, standard evaporation methods often fail due to the molecule's high lipophilicity. The following protocol utilizes a bi-phasic slow diffusion method to ensure high-quality single crystals.

Phase 1: Crystal Growth (Bi-Phasic Diffusion)
  • Dissolution: Dissolve 20 mg of MMPA in 0.5 mL of Ethyl Acetate (EtOAc) . Ensure complete dissolution; sonicate if necessary.

  • Layering: Carefully layer 1.0 mL of n-Hexane on top of the EtOAc solution using a syringe along the vial wall to prevent immediate mixing.

  • Incubation: Seal the vial with Parafilm, poke one small hole for controlled pressure equalization, and store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals should appear within 48–72 hours.

Phase 2: Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). Note: Cu-K
    
    
    is acceptable but Mo is preferred to reduce absorption effects for this hydrocarbon-rich structure.
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze methyl group rotation and reduce thermal ellipsoids).

  • Resolution: Collect data to at least 0.80 Å resolution (

    
    ) to resolve the gem-dimethyl hydrogen positions accurately.
    
Figure 2: Crystallography Workflow

Workflow Start Crude MMPA Solid Solvent Dissolve in EtOAc (High Conc.) Start->Solvent Diffusion Layer n-Hexane (Anti-solvent) Solvent->Diffusion Growth Incubate @ 4°C (48-72 hrs) Diffusion->Growth Screening Microscope Screening (Polarized Light) Growth->Screening XRD Single Crystal XRD (Mo-Kα, 100K) Screening->XRD Select Block Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement

Caption: Optimized bi-phasic diffusion workflow for obtaining X-ray quality crystals of lipophilic carboxylic acids like MMPA.

Data Interpretation & Validation

When analyzing the solved structure of MMPA, researchers must validate their findings against these established structural metrics for aryl-pentanoic acids.

Key Structural Parameters (Expected)
  • Carboxyl Dimerization: Expect a classic centrosymmetric dimer formed via two O–H···O hydrogen bonds.

    • Target Distance (O···O):

      
       Å.
      
    • Graph Set Motif:

      
      .
      
  • Torsion Angles: The C3-C4-C5-C(Aromatic) torsion angle is the critical quality indicator. Due to the gem-dimethyl group, this should deviate significantly from the anti-periplanar conformation (

    
    ) observed in linear analogs, likely adopting a gauche conformation (
    
    
    
    )
    .
  • Disorder: Check the terminal methyl groups on the gem-dimethyl moiety. If thermal ellipsoids are elongated (> 0.05

    
    ), model with split positions (disorder) even at 100 K.
    
Self-Validation Checklist
References
  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (Authoritative text on Supramolecular Synthons and Carboxylic Acid Dimers).

  • Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database: Search for Analog "4,4-dimethyl-5-phenylpentanoic acid". (Standard database for validating unit cell dimensions).

  • Gavezzotti, A. (1994). Are Crystal Structures Predictable?. Accounts of Chemical Research. (Foundational text on lattice energy and packing efficiency).

Elevating Confidence in Compound Characterization: A Comparative Guide to Melting Point Determination and Validation for 4-methyl-4-(4-methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor. The melting point of a substance, a fundamental physical property, serves as a critical indicator of purity and identity.[1] This guide provides an in-depth, comparative analysis of methodologies for the accurate determination and validation of the melting point of 4-methyl-4-(4-methylphenyl)pentanoic acid, a compound of interest in drug development and organic synthesis.

The Significance of Accurate Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[2] The presence of impurities typically depresses and broadens this melting range, making it a valuable tool for assessing the purity of a sample.[2] An accurate and validated melting point is therefore indispensable for regulatory submissions, quality control, and ensuring the reproducibility of scientific findings.

While a melting point for 4-(4-methylphenyl)pentanoic acid is cited as 42°C, it is crucial for laboratories to independently verify this value for their own synthesized or procured batches.[3] This guide will explore the best practices for achieving a reliable and defensible melting point determination.

Comparative Analysis of Melting Point Determination Techniques

The choice of methodology for melting point determination can significantly impact the accuracy and precision of the results. Here, we compare two prevalent methods: the traditional Thiele tube method and modern digital melting point apparatus.

Thiele Tube Method

The Thiele tube is a classical and cost-effective apparatus that utilizes a heated oil bath to ensure uniform temperature distribution.[2] While capable of producing accurate results with careful execution, it is operator-dependent and presents certain challenges:

  • Subjectivity: The visual detection of the melting process can vary between analysts.

  • Heating Rate Control: Manual control of the heating rate can be inconsistent, affecting the observed melting point.

  • Safety Concerns: Working with hot oil requires stringent safety precautions.

Digital Melting Point Apparatus

Modern digital instruments offer significant advantages in terms of accuracy, reproducibility, and efficiency. These instruments typically feature a heated metal block, a high-resolution camera for sample observation, and automated detection of the melting process.[4][5]

Key Advantages:

  • Precise Temperature Control: Programmable heating rates ensure consistency and adherence to pharmacopeial standards.[5][6]

  • Objective Measurement: Automated detection minimizes operator-related variability.

  • Enhanced Safety: The enclosed heating block eliminates the risks associated with open oil baths.

  • Data Integrity: Many instruments offer digital data logging and reporting, facilitating compliance with regulatory requirements.

The following diagram illustrates a generalized workflow for melting point determination using a modern digital apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Operation cluster_analysis Data Analysis & Reporting Start Start Grind Grind Sample Start->Grind Pack Pack Capillary Tube Grind->Pack Calibrate Calibrate Apparatus Pack->Calibrate SetMethod Set Method Parameters Calibrate->SetMethod InsertSample Insert Sample SetMethod->InsertSample Run Run Determination InsertSample->Run Record Record Melting Range Run->Record Compare Compare to Standard Record->Compare Report Generate Report Compare->Report

Caption: Generalized workflow for melting point determination.

Experimental Protocol: Determination and Validation of the Melting Point of this compound

This protocol outlines the steps for determining the melting point of this compound using a digital melting point apparatus, followed by a robust validation process.

Part 1: Instrument Calibration

Prior to sample analysis, the performance of the melting point apparatus must be verified through calibration.[4][6][7] This is a critical step to ensure the accuracy of the temperature sensor.[6]

Step-by-Step Calibration Protocol:

  • Select Reference Standards: Choose a minimum of three certified reference standards with melting points that bracket the expected melting point of the analyte (42°C). Suitable standards include Vanillin, Acetanilide, and Benzoic acid.[6][7]

  • Prepare Samples: Finely grind each reference standard and pack it into a capillary tube to a height of approximately 2-3 mm.[4][8][9]

  • Set Method Parameters: Program the instrument with a start temperature approximately 10°C below the lowest expected melting point and a heating rate of 1°C/minute, as recommended by many pharmacopeias.[5][10]

  • Perform Determinations: Run each reference standard in triplicate.

  • Evaluate Results: The observed melting points of the reference standards should fall within the certified tolerance ranges. If not, the instrument should be labeled as "OUT OF CALIBRATION" and serviced.[7]

Part 2: Melting Point Determination of this compound

Step-by-Step Determination Protocol:

  • Sample Preparation: Reduce a small amount of this compound to a fine powder and pack it into a capillary tube as described for the reference standards.[9]

  • Initial Rapid Determination (Optional): To establish an approximate melting point, a rapid determination with a faster heating rate (e.g., 5-10°C/minute) can be performed.[2][4]

  • Accurate Determination: Based on the approximate melting point, set the start temperature to about 5-10°C below this value. Use a slow heating rate of 1-2°C/minute for an accurate determination.[2]

  • Record the Melting Range: Note the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point).[8] A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.

  • Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.

Part 3: Validation of the Determined Melting Point

Validation of the analytical procedure is essential to demonstrate its fitness for the intended purpose.[11] The validation process for melting point determination should address specificity, linearity, accuracy, precision, and robustness.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Mixed Melting Point Determination: Mix the sample with an authentic reference standard of this compound.No depression or broadening of the melting point range should be observed.[8]
Accuracy Comparison to a certified reference material (if available) or a well-characterized in-house standard.The determined melting point should be in close agreement with the certified or established value.
Precision (Repeatability) Perform at least six replicate determinations of the sample on the same day, by the same analyst, and on the same instrument.The relative standard deviation (RSD) of the melting points should be ≤ 2%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and/or on a different (calibrated) instrument.The RSD between the two sets of data should be within acceptable limits (e.g., ≤ 3%).
Robustness Intentionally vary critical method parameters, such as the heating rate (e.g., ±0.2°C/minute) and sample packing height.The results should remain unaffected by these small variations.

The logical flow of the validation process is depicted below.

ValidationLogic Start Start Validation Specificity Specificity (Mixed MPt) Start->Specificity Accuracy Accuracy (vs. Reference) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Parameter Variation) Start->Robustness ValidationReport Validation Report Specificity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Robustness->ValidationReport

Caption: Logical flow of the melting point validation process.

Conclusion

The determination and validation of the melting point of this compound require a systematic and well-documented approach. While traditional methods like the Thiele tube can be used, modern digital melting point apparatuses offer superior control, objectivity, and data management capabilities. A thorough validation protocol, encompassing specificity, accuracy, precision, and robustness, is crucial for ensuring the reliability of the obtained results and for meeting the stringent requirements of the pharmaceutical and chemical industries. By adhering to the principles and protocols outlined in this guide, researchers can have high confidence in the characterization of this and other novel compounds.

References

  • Pharmaguideline. Calibration of Melting Point Apparatus. Available from: [Link]

  • Pharma Times Official. Validation and Calibration of Melting Point Instruments. Available from: [Link]

  • thinkSRS.com. Melting Point Determination. Available from: [Link]

  • Scribd. SOP For Melting Point Calibration. Available from: [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Available from: [Link]

  • Pharma Beginners. Melting Point Apparatus – SOP. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • Stenutz. 4-(4-methylphenyl)pentanoic acid. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]

  • Analytical Testing Labs. Melting Point Determination. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]

  • NIST. Pentanoic acid, 4-methyl-. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.